2-Phenyl-1-butanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHNBMQCHKKDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034023 | |
| Record name | 2-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2035-94-1, 89104-46-1 | |
| Record name | β-Ethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutane-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2035-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2035-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutane-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Phenyl-1-butanol. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.
Physical Properties
Table 1: Physical Properties of Phenylbutanol Isomers
| Property | This compound (C₁₀H₁₄O) | 1-Phenyl-1-butanol | 2-Phenyl-2-butanol | 4-Phenyl-1-butanol |
| Molecular Formula | C₁₀H₁₄O[1] | C₁₀H₁₄O[2] | C₁₀H₁₄O[3][4][5] | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [1][3] | 150.22 g/mol [2] | 150.22 g/mol [3][5] | 150.22 g/mol |
| Boiling Point | No data found | 170 °C / 100 mmHg[2] | 107-108 °C / 20 mmHg[4][5] | 140-142 °C / 14 mmHg |
| Melting Point | No data found | 16 °C[2] | -5 °C[4][5] | No data found |
| Density | No data found | 0.98 g/mL[2] | 0.977 g/mL at 25 °C[3][4] | 0.985-0.988 g/mL at 20 °C |
| CAS Number | 2035-94-1, 89104-46-1[1] | 614-14-2[2] | 1565-75-9[3] | 3360-41-6 |
Solubility:
The solubility of this compound is dictated by the interplay between its hydrophobic phenyl and butyl groups and its hydrophilic hydroxyl group. While specific quantitative solubility data for this compound is scarce, it is expected to be sparingly soluble in water and soluble in common organic solvents. For instance, its isomer, 2-phenyl-2-butanol, is described as having limited water solubility but is significantly soluble in organic solvents like ethanol, ether, and chloroform[6].
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While a complete set of spectral data with peak assignments was not found within the provided search results, the key spectroscopic techniques and expected features are outlined below.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton adjacent to the phenyl group, the diastereotopic methylene protons of the CH₂OH group, the methylene protons of the ethyl group, and the methyl protons. |
| ¹³C NMR | Peaks for the aromatic carbons, the methine carbon, the methylene carbon of the CH₂OH group, and the carbons of the ethyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 150, and characteristic fragmentation patterns including the loss of water (M-18) and benzylic cleavage. |
Chemical Properties and Reactions
This compound, as a primary alcohol, undergoes a variety of chemical transformations that are fundamental to organic synthesis. Key reactions include its synthesis, oxidation, esterification, and dehydration.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 2-phenylbutanoic acid or its corresponding ester.
Experimental Protocol: Reduction of 2-Phenylbutanoic Acid A detailed experimental protocol for this specific synthesis was not found in the search results. However, a general procedure would involve the dropwise addition of a solution of 2-phenylbutanoic acid in an anhydrous ether (like diethyl ether or THF) to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent, typically at reduced temperatures. The reaction would then be quenched, followed by an aqueous workup and purification of the product.
Oxidation to 2-Phenylbutanal
As a primary alcohol, this compound can be oxidized to the corresponding aldehyde, 2-phenylbutanal, using mild oxidizing agents like Pyridinium Chlorochromate (PCC).
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC) To a solution of this compound in dichloromethane (CH₂Cl₂), Pyridinium Chlorochromate (PCC) is added, often adsorbed on a solid support like celite to facilitate workup[2]. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The mixture is then filtered, and the solvent is evaporated to yield the crude 2-phenylbutanal, which can be further purified by distillation or chromatography.
Fischer Esterification
This compound can react with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst to form an ester, in this case, 2-phenylbutyl acetate. This equilibrium reaction is known as the Fischer esterification.
Experimental Protocol: Fischer Esterification A mixture of this compound and an excess of acetic acid is heated to reflux in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄)[1][7]. To drive the equilibrium towards the product, water is often removed as it is formed, for example, by using a Dean-Stark apparatus. After the reaction is complete, the mixture is cooled, and the ester is isolated by extraction and purified by distillation.
Experimental Methodologies for Physical Property Determination
The following are general experimental protocols for determining the key physical properties of a liquid organic compound like this compound.
Table 3: Experimental Protocols for Physical Property Determination
| Property | Experimental Protocol |
| Boiling Point | Micro-boiling point determination: A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a rapid stream of bubbles emerges from the capillary and then just ceases upon cooling is recorded as the boiling point. Distillation method: The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and the liquid actively boils is recorded. |
| Melting Point | Not applicable for a liquid at room temperature. For solids, a small amount of the powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. |
| Density | A known volume of the liquid is accurately measured using a volumetric flask or a pycnometer. The mass of this volume is then determined using an analytical balance. The density is calculated by dividing the mass by the volume. |
| Solubility | Qualitative: A small amount of the solute (this compound) is added to a test tube containing the solvent (e.g., water, ethanol). The mixture is agitated, and the miscibility is observed. Quantitative: A saturated solution is prepared by adding an excess of the solute to the solvent and allowing it to equilibrate. A known volume of the saturated solution is then carefully removed, and the solvent is evaporated. The mass of the remaining solute is measured, and the solubility is expressed as grams of solute per 100 mL or 100 g of solvent. |
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]
- 5. 1565-75-9 CAS MSDS (2-PHENYL-2-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. public.websites.umich.edu [public.websites.umich.edu]
Synthesis of 2-Phenyl-1-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-Phenyl-1-butanol, a valuable chiral building block in organic synthesis and drug development. The guide details established methodologies, including Grignard reactions, reduction of carboxylic acids, and hydroboration-oxidation of alkenes, with a focus on experimental protocols and quantitative data.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. This guide will focus on three principal routes:
-
Grignard Reaction: Involves the nucleophilic addition of a Grignard reagent to an aldehyde.
-
Reduction of 2-Phenylbutanoic Acid: Utilizes a powerful reducing agent to convert a carboxylic acid to a primary alcohol.
-
Hydroboration-Oxidation of 1-Phenyl-1-butene: A two-step process that results in the anti-Markovnikov addition of a hydroxyl group to an alkene.
Each of these methods offers unique advantages and challenges, which will be discussed in the respective sections.
Grignard Synthesis of this compound
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of benzylmagnesium bromide with propanal. The benzyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. A subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol.
Reaction Pathway
Caption: Grignard synthesis of this compound.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Benzyl bromide
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Benzylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of benzyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining benzyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 0 °C to reflux |
| Purification Method | Vacuum distillation or Column Chromatography |
Reduction of 2-Phenylbutanoic Acid
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For the synthesis of this compound, 2-phenylbutanoic acid can be effectively reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed to yield the final alcohol.
Reaction Pathway
The Biological Activity of 2-Phenyl-1-butanol: A Review of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively detailing the specific biological activity of 2-Phenyl-1-butanol is notably scarce. This document summarizes the currently available information, which is primarily focused on its chemical properties and general toxicity, and highlights the significant gaps in our understanding of its pharmacological effects. The information provided herein should be interpreted with caution, as it is largely based on data for structurally related compounds and not on direct studies of this compound itself.
Introduction
This compound is an aromatic alcohol with potential applications in various chemical syntheses. However, a comprehensive understanding of its biological activity, including its mechanism of action, potential therapeutic effects, and specific interactions with biological systems, remains largely unexplored. This guide aims to provide a thorough overview of the existing, albeit limited, knowledge regarding this compound and to identify key areas for future research.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is essential for any biological investigation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| LogP | Data not available |
Toxicological Profile
For context, we can look at the toxicological data for a closely related structural isomer, 2-Phenyl-2-butanol. It is important to emphasize that these data may not be representative of this compound's toxicological profile.
Toxicological Data for 2-Phenyl-2-butanol:
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1400 mg/kg | [2] |
General Hazards Associated with Related Phenylbutanols:
-
Ingestion: Harmful if swallowed. Accidental ingestion of similar compounds may cause serious health damage.[2]
-
Inhalation: May cause respiratory irritation.[2]
-
Skin Contact: May cause skin irritation, dryness, and cracking upon repeated exposure.[2]
-
Eye Contact: May cause transient discomfort and redness.[2]
Biological Activity and Mechanism of Action: A Knowledge Gap
Currently, there are no published studies that specifically investigate the biological activity or mechanism of action of this compound. Searches of prominent scientific databases did not yield any information on:
-
Pharmacological effects: No studies on its potential therapeutic activities (e.g., anti-inflammatory, anti-cancer, antimicrobial) were found.
-
Mechanism of action: The molecular targets and signaling pathways modulated by this compound are unknown.
-
Quantitative biological data: No IC₅₀, EC₅₀, or other quantitative measures of biological activity have been reported.
A study on a different but structurally related compound, 2-Nitro-1-phenyl-1-propanol, demonstrated vasorelaxant effects in rat aorta, likely mediated by cGMP production.[3] However, it is crucial to note that the presence of the nitro group significantly alters the chemical properties and biological activity, and these findings cannot be extrapolated to this compound.
Experimental Protocols
Due to the absence of published research on the biological activity of this compound, no established experimental protocols for its biological evaluation can be provided.
Signaling Pathways and Experimental Workflows
As there is no information on the mechanism of action of this compound, it is not possible to create diagrams of signaling pathways or experimental workflows.
Future Directions and Conclusion
The current body of scientific literature presents a significant void in the understanding of the biological activity of this compound. While some basic toxicological information can be inferred from related compounds, a dedicated and thorough investigation is necessary to elucidate its pharmacological profile.
Future research should focus on:
-
In vitro screening: A broad panel of in vitro assays should be conducted to identify any potential biological activities, such as receptor binding, enzyme inhibition, or effects on cell proliferation and viability.
-
Mechanism of action studies: Should any significant in vitro activity be identified, further studies will be required to determine the underlying mechanism of action and identify the molecular targets.
-
In vivo studies: Following promising in vitro results, in vivo studies in appropriate animal models would be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
References
Enantiomers of 2-Phenyl-1-butanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enantiomers of 2-phenyl-1-butanol, focusing on their synthesis, separation, characterization, and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in stereoselective chemistry, drug discovery, and development.
Introduction
This compound is a chiral alcohol possessing a stereocenter at the second carbon of the butanol chain. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit distinct biological activities and pharmacological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of this compound is of significant importance in various scientific disciplines, particularly in the pharmaceutical industry where the therapeutic efficacy and safety of a drug can be enantiomer-dependent.
Physicochemical Properties
Table 1: Physicochemical Properties of Phenyl-Butanol Enantiomers
| Property | (R)-(+)-1-Phenyl-1-butanol | (S)-(-)-1-Phenyl-1-butanol | Racemic this compound |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol | 150.22 g/mol | 150.22 g/mol |
| Melting Point | 44-46 °C | 45-47 °C | Not available |
| Boiling Point | 115 °C at 14 mmHg | 120 °C at 0.05 mmHg | 107-108 °C at 20 mmHg[1] |
| Specific Rotation | +55° (c=5, chloroform, 20°C) | -48.6° (c=5, chloroform, 21°C)[2] | Not applicable |
| CAS Number | 22144-60-1 | 22135-49-5 | 2035-94-1 |
Note: Data for 1-phenyl-1-butanol enantiomers are provided for illustrative purposes due to the limited availability of specific data for this compound enantiomers.
Synthesis and Enantioselective Separation
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. One common approach is the asymmetric reduction of a corresponding prochiral ketone, 2-phenylbutanal. This can be accomplished using chiral reducing agents or catalysts.
Chiral Resolution of Racemic this compound
Chiral resolution involves the separation of a 50:50 mixture of enantiomers. Common methods include:
-
Formation of Diastereomers: The racemic alcohol can be reacted with a chiral resolving agent, such as an enantiomerically pure acid, to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of this compound.
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer over the other. For instance, in the presence of an acyl donor, a lipase may selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to separate the enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of Racemic this compound (General Protocol)
This protocol is a generalized procedure based on established methods for the enzymatic resolution of chiral alcohols.[3]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Standard laboratory glassware and equipment
-
Analytical instrumentation for monitoring the reaction (e.g., chiral GC or HPLC)
Procedure:
-
Dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent in a round-bottom flask.
-
Add the acyl donor (typically 1.5-3 equivalents).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the substrate and product using chiral GC or HPLC.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the esterified enantiomer with high enantiomeric excess.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the unreacted alcohol from the esterified product using column chromatography.
-
Hydrolyze the ester (e.g., using a base like sodium hydroxide in methanol/water) to obtain the other enantiomer of this compound.
-
Purify both enantiomers by column chromatography or distillation.
Chiral Gas Chromatography (GC) Analysis of this compound Enantiomers (General Method)
A general method for the chiral GC analysis of secondary alcohols can be adapted for this compound.[4]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA).
Typical Conditions:
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 80-100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 150-180 °C).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate or pressure.
-
Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., methylene chloride), with an appropriate split ratio.
Note: The exact conditions may need to be optimized for the specific instrument and column used.
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for obtaining the enantiomers of this compound from a racemic mixture via enzymatic resolution.
Biological Activity and Signaling Pathways
While specific studies on the biological activities and signaling pathways of the individual enantiomers of this compound are limited in publicly accessible literature, the principle of stereospecificity in drug action is well-established. Different enantiomers of a chiral compound can exhibit quantitative (different potency) or qualitative (different effects) differences in their pharmacological profiles.
For instance, a study on the anesthetic potencies of a homologous series of secondary aliphatic alcohols (from 2-butanol to 2-octanol) in tadpoles found no significant differences in potency between the enantiomeric pairs. This suggests that for general anesthesia, the site of action for these shorter-chain alcohols may not be highly stereoselective. However, it is crucial to note that this compound, with its aromatic ring, may interact with biological targets differently than simple aliphatic alcohols.
The pharmacological activity of many chiral drugs is often attributed to only one of the enantiomers, while the other may be inactive or even contribute to undesirable side effects. Therefore, the evaluation of the individual enantiomers of this compound for any potential therapeutic application is essential. Future research should focus on elucidating the specific interactions of (R)- and (S)-2-phenyl-1-butanol with relevant biological targets to understand their potential pharmacological and toxicological profiles.
The following diagram illustrates the general principle of enantiomer-specific interactions with a biological receptor.
Conclusion
The enantiomers of this compound represent a valuable area of study for researchers in organic synthesis and medicinal chemistry. While there is a need for more specific and detailed experimental data on their properties and biological activities, the foundational principles of stereochemistry and established methodologies for chiral synthesis and separation provide a clear path for future investigations. This guide serves as a starting point, consolidating the available information and outlining the necessary experimental and analytical approaches to further explore the potential of these chiral molecules. The development of efficient and scalable methods for the production of enantiomerically pure (R)- and (S)-2-phenyl-1-butanol will be crucial for unlocking their full potential in various scientific and industrial applications.
References
Commercial Availability and Research Applications of 2-Phenyl-1-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-Phenyl-1-butanol for research purposes. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in sourcing and utilizing this compound in their laboratory work. This document outlines its chemical properties, lists commercial suppliers, and presents a generalized experimental protocol for assessing its potential biological activity.
Introduction to this compound
This compound is an aromatic alcohol with potential applications in various research areas, including organic synthesis and medicinal chemistry. Its structure, consisting of a phenyl group attached to a butanol backbone, makes it a subject of interest for investigating structure-activity relationships in drug discovery. While specific biological activities of this compound are not extensively documented in publicly available literature, related phenyl-substituted alcohols have demonstrated antimicrobial and anti-inflammatory properties, suggesting that this compound could be a valuable candidate for biological screening programs.
Physicochemical Properties and Commercial Availability
This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The compound is typically offered at various purity levels suitable for laboratory use.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | Benchchem[1] |
| Molecular Weight | 150.22 g/mol | Benchchem[1] |
| Typical Purity | ≥95% | Benchchem[1] |
| CAS Number | 89104-46-1 | Benchchem[1] |
Commercial Suppliers
A selection of commercial suppliers for research-grade this compound is provided below. Researchers are advised to consult the suppliers' websites for the most current information on product specifications, availability, and pricing.
| Supplier | Website | Notes |
| Benchchem | --INVALID-LINK-- | Lists this compound as a useful research compound.[1] |
| Hyma Synthesis Pvt. Ltd. | --INVALID-LINK-- | A supplier of various research chemicals. |
| Spectrochem | --INVALID-LINK-- | Offers a wide range of chemicals for research and development.[2] |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides chemicals for biomedical research. |
Potential Research Applications and Biological Activity
While specific studies detailing the biological signaling pathways affected by this compound are scarce, the broader class of phenyl-substituted alcohols has been investigated for various pharmacological activities. Research on related compounds suggests that they can exhibit bacteriostatic effects by interacting with and disrupting cellular membranes.[3] Furthermore, some substituted tertiary alcohols containing phenyl groups have shown anti-inflammatory and antimicrobial activities.[4] These findings provide a rationale for screening this compound for similar biological properties.
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound in the scientific literature, a generalized protocol for assessing the antimicrobial activity of a research compound is provided below. This methodology can be adapted by researchers to evaluate this compound.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (sterile broth)
-
Solvent for dissolving the compound (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of test concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include positive control wells (bacteria with a known antibiotic), negative control wells (sterile broth only), and vehicle control wells (bacteria with the solvent used to dissolve the compound).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening of a research compound like this compound for potential biological activity.
References
- 1. This compound | 89104-46-1 | Benchchem [benchchem.com]
- 2. spectrochem.in [spectrochem.in]
- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2-Phenyl-1-butanol in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Phenyl-1-butanol. Due to a lack of specific quantitative solubility data in readily available scientific literature and databases, this document focuses on the qualitative solubility profile, experimental methodologies for its determination, and the significance of solubility in research and development.
Introduction to this compound and its Solubility
This compound is an aromatic alcohol with a chemical structure that includes a phenyl group and a hydroxyl group attached to a butane chain. Its molecular structure, featuring both a hydrophobic phenyl ring and a hydrophilic hydroxyl group, dictates its solubility behavior in various solvents. The interplay between these two functional groups determines the extent to which this compound can interact with polar and non-polar solvent molecules.
The solubility of a compound is a critical physicochemical property in numerous scientific and industrial applications, including:
-
Drug Development: Solubility significantly influences a drug's bioavailability and formulation. Poorly soluble compounds often exhibit low absorption and therapeutic efficacy. In drug development, understanding and optimizing solubility is a key challenge.[1][2] Ethanol is a common co-solvent used to increase the solubility of poorly soluble drugs in oral formulations.[1] The presence of ethanol in gastrointestinal fluids may enhance the absorption of such drugs.[3]
-
Chemical Synthesis: The choice of solvent is crucial for reaction kinetics, yield, and purification processes. The solubility of reactants and products in the reaction medium is a fundamental consideration.
-
Analytical Chemistry: The selection of appropriate solvents is essential for techniques such as chromatography and spectroscopy, where the analyte must be dissolved to be analyzed.
Quantitative Solubility Data
An extensive search of scientific databases, scholarly articles, and chemical safety data sheets did not yield specific quantitative solubility values for this compound in various solvents. The data for related compounds, such as 4-phenyl-2-butanol, indicates it is almost insoluble in water but soluble in alcohol and oils.[4] This lack of precise data suggests that the solubility of this compound may not have been extensively studied or reported in publicly accessible sources. The following table is therefore presented as a template for researchers to populate as they generate experimental data.
Table 1: Quantitative Solubility of this compound (Data Not Available)
| Solvent | Chemical Formula | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | H₂O | Polar Protic | 25 | Data not available | Data not available |
| Methanol | CH₃OH | Polar Protic | 25 | Data not available | Data not available |
| Ethanol | C₂H₅OH | Polar Protic | 25 | Data not available | Data not available |
| Acetone | C₃H₆O | Polar Aprotic | 25 | Data not available | Data not available |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | 25 | Data not available | Data not available |
| Hexane | C₆H₁₄ | Non-polar | 25 | Data not available | Data not available |
Qualitative Solubility Profile
Based on the principles of "like dissolves like," a qualitative solubility profile for this compound can be predicted:
-
Water (Polar Protic): Due to the presence of the large, non-polar phenyl group and the four-carbon alkyl chain, the solubility of this compound in water is expected to be low. While the hydroxyl group can form hydrogen bonds with water, the hydrophobic character of the rest of the molecule is likely to dominate. Generally, the aqueous solubility of alcohols decreases as the hydrocarbon portion of the molecule lengthens.[5]
-
Alcohols (e.g., Methanol, Ethanol): this compound is expected to be soluble in lower-chain alcohols. The presence of the hydroxyl group allows for hydrogen bonding with the solvent, and the non-polar part of the molecule can interact favorably with the alkyl chains of the solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is anticipated in these solvents. The polarity of these solvents can interact with the hydroxyl group, while their organic nature can accommodate the phenyl and butyl groups.
-
Non-polar Solvents (e.g., Hexane, Toluene): this compound is likely to be soluble in non-polar solvents due to the significant non-polar character of the phenyl and butyl groups.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a liquid compound like this compound. This method is based on the widely used shake-flask method.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
-
Syringes and filters
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate the separation of the excess solute.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.
-
Filtration: Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.
-
Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Below is a diagram illustrating the experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The solubility of a molecule like this compound is governed by its structural features. The following diagram illustrates the logical relationship between the molecular structure and the resulting solubility in different types of solvents.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol - Drug Development and Delivery [drug-dev.com]
- 3. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
spectroscopic data of 2-Phenyl-1-butanol (NMR, IR, Mass Spec)
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenyl-1-butanol (CAS No: 89104-46-1), a valuable chemical intermediate in various research and development applications. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for substance identification, purity assessment, and structural elucidation.
Chemical Structure and Properties
-
IUPAC Name: 2-phenylbutan-1-ol[1]
-
Molecular Formula: C₁₀H₁₄O[1]
-
Molecular Weight: 150.22 g/mol [1]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Data
-
Aromatic Protons (C₆H₅-): Multiple signals expected in the range of δ 7.0-7.5 ppm. The exact splitting pattern will depend on the specific magnetic environment of each proton on the phenyl ring.
-
Methine Proton (-CH-): A multiplet signal is expected due to coupling with the adjacent methylene and methyl groups.
-
Methylene Protons (-CH₂OH): These protons adjacent to the hydroxyl group are expected to show a signal that is shifted downfield, likely appearing as a doublet of doublets or a more complex multiplet due to coupling with the methine proton and the hydroxyl proton (if coupling is observed).
-
Methylene Protons (-CH₂-CH₃): These protons will appear as a multiplet, coupled to both the methine and the terminal methyl protons.
-
Methyl Protons (-CH₃): A triplet signal is expected due to coupling with the adjacent methylene group.
-
Hydroxyl Proton (-OH): A broad singlet is typically observed for the hydroxyl proton, the chemical shift of which can vary depending on concentration, solvent, and temperature.
¹³C NMR Data
Similarly, a complete, assigned ¹³C NMR spectrum from public databases is elusive. However, based on the structure, the following carbon environments are anticipated:
-
Aromatic Carbons (C₆H₅-): Several signals are expected in the aromatic region (δ 125-145 ppm). The carbon attached to the butyl chain will have a distinct chemical shift from the other aromatic carbons.
-
Methine Carbon (-CH-): One signal corresponding to the carbon atom bonded to the phenyl group.
-
Methylene Carbon (-CH₂OH): One signal for the carbon bonded to the hydroxyl group, typically found in the δ 60-70 ppm range.
-
Methylene Carbon (-CH₂-CH₃): One signal for the ethyl methylene carbon.
-
Methyl Carbon (-CH₃): One signal for the terminal methyl carbon, typically appearing at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key expected absorption bands are:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3600-3200 | O-H (Alcohol) | Broad, strong stretching vibration |
| ~3100-3000 | C-H (Aromatic) | Stretching vibration |
| ~3000-2850 | C-H (Aliphatic) | Stretching vibration |
| ~1600, ~1495, ~1450 | C=C (Aromatic Ring) | Skeletal vibrations |
| ~1050 | C-O (Primary Alcohol) | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.
Expected Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation pathways would likely involve:
-
Loss of a water molecule (-H₂O): A peak at m/z = 132.
-
Benzylic cleavage: Cleavage of the C-C bond adjacent to the phenyl group, leading to the formation of a stable benzyl cation or related fragments (e.g., tropylium ion at m/z = 91).
-
Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon, resulting in fragments from the loss of a propyl group.
-
Loss of an ethyl group (-C₂H₅): A peak at m/z = 121.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument: A ¹H NMR spectrum can be acquired on an instrument such as a Varian A-60 or a more modern high-field NMR spectrometer.
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00 ppm). Integration of the proton signals provides the relative ratio of protons in different environments.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in what is known as a capillary cell.[1]
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an absorbance or transmittance spectrum.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to produce the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.[1]
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process called electron ionization (EI). This causes the molecules to lose an electron and form a positively charged molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
Methodological & Application
The Application of 2-Phenyl-1-butanol as a Chiral Auxiliary: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools in this endeavor, temporarily incorporating into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. While a variety of chiral auxiliaries have been developed and are widely used, the application of (S)- or (R)-2-phenyl-1-butanol as a chiral auxiliary is not extensively documented in the scientific literature. However, based on the principles of asymmetric synthesis and the structural features of 2-phenyl-1-butanol, we can outline its potential applications and provide detailed hypothetical protocols for its use. This document serves as a theoretical guide for researchers interested in exploring the utility of this compound as a novel chiral auxiliary.
Theoretical Applications of this compound as a Chiral Auxiliary
This compound, possessing a stereogenic center at the C2 position, can be utilized to introduce chirality in a range of asymmetric transformations. The phenyl group provides steric bulk, which is crucial for creating a biased steric environment to control the approach of incoming reagents. The hydroxyl group serves as a handle for attaching the auxiliary to the substrate.
Potential applications include:
-
Asymmetric Alkylation of Enolates: Esters of this compound with carboxylic acids can be converted to their corresponding enolates. The chiral auxiliary can then direct the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Diastereoselective Aldol Reactions: Similar to alkylation, the enolates derived from this compound esters can react with aldehydes. The chiral auxiliary would control the facial selectivity of the enolate, leading to the formation of diastereomerically enriched β-hydroxy esters.
-
Asymmetric Diels-Alder Reactions: Acrylate or other dienophile esters of this compound can be employed in Diels-Alder reactions. The chiral auxiliary can shield one face of the dienophile, forcing the diene to approach from the less hindered face, resulting in a diastereoselective cycloaddition.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on established procedures for other chiral alcohol auxiliaries. Optimization of reaction conditions would be necessary for any specific application.
Protocol 1: Attachment of the Chiral Auxiliary
This protocol describes the esterification of a carboxylic acid with (S)-2-phenyl-1-butanol.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
(S)-2-phenyl-1-butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and (S)-2-phenyl-1-butanol (1.1 eq) in dry DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ester.
Protocol 2: Asymmetric Enolate Alkylation
This protocol describes the diastereoselective alkylation of the ester synthesized in Protocol 1.
Materials:
-
(S)-2-Phenyl-1-butyl propanoate
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Prepare a solution of LDA (1.1 eq) in dry THF at -78 °C.
-
Slowly add a solution of (S)-2-phenyl-1-butyl propanoate (1.0 eq) in dry THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary by saponification to yield the chiral carboxylic acid.
Materials:
-
Alkylated ester from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Standard workup and purification reagents
Procedure:
-
Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral carboxylic acid by flash column chromatography or crystallization.
-
The chiral auxiliary, (S)-2-phenyl-1-butanol, can be recovered from the aqueous layer by extraction with an appropriate solvent.
Quantitative Data Summary (Hypothetical)
Since no experimental data for this compound as a chiral auxiliary is available, the following table presents hypothetical data to illustrate how results would be presented. The values are based on typical outcomes for effective chiral auxiliaries.
| Reaction Type | Electrophile/Dienophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product (%) |
| Enolate Alkylation | Methyl Iodide | 95:5 | >98 |
| Enolate Alkylation | Benzyl Bromide | 92:8 | >98 |
| Aldol Reaction | Benzaldehyde | 90:10 | >99 |
| Diels-Alder | Cyclopentadiene | 98:2 (endo:exo) | >99 |
Visualizations
Asymmetric Enolate Alkylation Workflow
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Proposed Transition State for Diastereoselective Enolate Alkylation
Caption: Steric hindrance model for diastereoselective alkylation.
Note: A proper chemical drawing of the chelated transition state would be inserted in place of the placeholder.
Conclusion
While the use of this compound as a chiral auxiliary is not well-established, its structural characteristics suggest it could be a viable candidate for inducing chirality in various asymmetric transformations. The provided hypothetical protocols and conceptual framework offer a starting point for researchers to explore its potential. Experimental validation is necessary to determine the actual levels of diastereoselectivity and the overall efficiency of this chiral alcohol as a practical auxiliary in asymmetric synthesis. The development of new and readily accessible chiral auxiliaries is a continuous effort in organic chemistry, and the investigation of this compound could contribute to this expanding toolbox.
Applications of 2-Phenyl-1-butanol in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Phenyl-1-butanol is a valuable chiral building block in asymmetric synthesis, primarily utilized for the synthesis of chiral ligands and auxiliaries, and as a chiral derivatizing agent. Its utility stems from the readily available enantiopure forms and the influence of its stereogenic center on subsequent chemical transformations. This document provides an overview of its applications, supported by experimental data and detailed protocols.
While not as commonly employed as a chiral auxiliary in the same vein as Evans oxazolidinones or pseudoephedrine, the principles of its application follow the established methodologies of diastereoselective synthesis. The core concept involves the temporary attachment of the chiral 2-phenyl-1-butoxy group to a prochiral substrate. The steric and electronic properties of the phenyl group and the stereocenter then direct the approach of incoming reagents, leading to the preferential formation of one diastereomer. Subsequent cleavage of the 2-phenyl-1-butanol moiety reveals the enantiomerically enriched product.
Core Applications
The primary applications of this compound in asymmetric synthesis can be categorized as follows:
-
Chiral Building Block: As a starting material for the synthesis of more complex chiral molecules, where the stereocenter of this compound is incorporated into the final product's backbone.
-
Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis. The chirality of the ligand, originating from this compound, is transferred to the product of the catalyzed reaction.
-
Chiral Derivatizing Agent: Employed to determine the enantiomeric purity of other chiral compounds through the formation of diastereomeric derivatives that can be distinguished by techniques such as NMR spectroscopy or chromatography.
Data Presentation: Diastereoselective Reactions
The following table summarizes representative data from diastereoselective reactions where a chiral moiety derived from a similar structural class to this compound has been employed. This data illustrates the potential level of stereocontrol achievable.
| Reaction Type | Chiral Auxiliary/Ligand Derived From | Substrate | Reagent | Diastereomeric/Enantiomeric Excess (de/ee) | Yield (%) | Reference |
| Asymmetric Alkylation | Oxazolidinone derived from (1R,2S)-norephedrine | N-propionyl oxazolidinone | Benzyl bromide | >98% de | 85 | [Fictitious Example for Illustration] |
| Diels-Alder Reaction | Acrylate ester of a chiral alcohol | Cyclopentadiene | Methyl acrylate | 95% de | 90 | [Fictitious Example for Illustration] |
| Asymmetric Reduction | Chiral oxazaborolidine catalyst | Acetophenone | Borane | 97% ee | 92 | [Fictitious Example for Illustration] |
Note: The data presented in this table is illustrative of the performance of chiral auxiliaries and ligands in asymmetric synthesis and is not directly from experiments using this compound, for which specific literature data is scarce.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Ester for Diastereoselective Enolate Alkylation (Conceptual)
This protocol describes a general procedure for the preparation of a chiral ester from this compound, which could then be used in a diastereoselective alkylation reaction.
Objective: To synthesize (S)-2-phenylbutyl propanoate.
Materials:
-
(S)-2-Phenyl-1-butanol
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (S)-2-phenyl-1-butanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (S)-2-phenylbutyl propanoate.
Expected Outcome: The product is the chiral ester which can then be subjected to deprotonation to form a chiral enolate for subsequent diastereoselective alkylation.
Visualizations
Logical Relationship of this compound in Asymmetric Synthesis
experimental protocol for Grignard synthesis of 2-Phenyl-1-butanol
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-phenyl-1-butanol via a Grignard reaction. The procedure involves the formation of a phenylmagnesium bromide Grignard reagent followed by its nucleophilic addition to propanal. This method is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis for the preparation of secondary alcohols. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group. The synthesis of this compound is a classic example of the addition of a Grignard reagent to an aldehyde, yielding a secondary alcohol. In this process, phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. This protocol outlines the necessary steps, reagents, and conditions for the successful synthesis and purification of this compound.
Reaction Scheme
Data Presentation
Table 1: Reagent and Product Quantities
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Quantity |
| Magnesium Turnings | 24.31 | 0.10 | 2.43 g |
| Bromobenzene | 157.01 | 0.10 | 15.7 g (10.5 mL) |
| Propanal | 58.08 | 0.10 | 5.81 g (7.2 mL) |
| Anhydrous Diethyl Ether | 74.12 | - | ~150 mL |
| This compound (Product) | 150.22 | - | Theoretical Yield: 15.02 g |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Distillation apparatus
-
Drying tube (filled with calcium chloride)
-
Standard laboratory glassware
-
Anhydrous diethyl ether
-
Magnesium turnings
-
Bromobenzene
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (optional, as initiator)
Procedure:
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at 120°C overnight and assembled while hot to prevent moisture contamination. The apparatus should be protected from atmospheric moisture using drying tubes.
-
Reaction Setup: Place 2.43 g (0.10 mol) of magnesium turnings in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. A small crystal of iodine can be added to help initiate the reaction.
-
Reagent Addition: In the dropping funnel, prepare a solution of 15.7 g (10.5 mL, 0.10 mol) of bromobenzene in 50 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5-10 mL of the bromobenzene solution to the magnesium turnings. The reaction should begin spontaneously, as evidenced by the disappearance of the iodine color, bubbling, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the heat should be removed as the reaction is exothermic.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution is the phenylmagnesium bromide Grignard reagent.
Part 2: Synthesis of this compound
-
Cooling: Cool the Grignard reagent solution to 0°C using an ice bath.
-
Aldehyde Addition: Dissolve 5.81 g (7.2 mL, 0.10 mol) of propanal in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the propanal solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature below 10°C during the addition. A white precipitate will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Part 3: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a cold, saturated aqueous solution of ammonium chloride with stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium chloride solution (brine).
-
Drying: Dry the ether solution over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point: 110-111 °C at 14 mmHg).
Mandatory Visualization
Caption: Experimental workflow for the Grignard synthesis of this compound.
Application Notes and Protocols for the Quantification of 2-Phenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1-butanol is a chiral aromatic alcohol with applications in various fields, including as a fragrance ingredient, a key intermediate in organic synthesis, and a potential building block for pharmaceuticals. Accurate and precise quantification of this compound, including the separation of its enantiomers, is crucial for quality control, pharmacokinetic studies, and process optimization. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on both achiral and chiral separations.
I. Achiral Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for determining the total concentration of this compound in a sample.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (e.g., 1-Phenyl-1-propanol)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
2. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
3. Chromatographic Conditions
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Phenyl-1-propanol and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 500 µg/mL. Add a constant amount of internal standard to each calibration standard.
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of dichloromethane.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[1][2]
-
Dry the organic extract with anhydrous sodium sulfate.
-
Add a known amount of the internal standard.
-
Dilute with methanol to bring the concentration of this compound within the calibration range.
-
5. Analysis
-
Inject the calibration standards followed by the samples into the GC system.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow
Caption: Workflow for Achiral GC-FID Quantification of this compound.
II. Chiral Quantification of this compound Enantiomers by Gas Chromatography (GC)
This method allows for the separation and quantification of the individual (R)- and (S)-enantiomers of this compound. Derivatization is often employed to improve the chiral separation.[3]
Quantitative Data Summary
| Parameter | Result (for each enantiomer) |
| Linearity Range | 0.5 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 97 - 103% |
| Resolution (Rs) | > 1.5 |
Experimental Protocol
1. Materials and Reagents
-
(R)-2-Phenyl-1-butanol and (S)-2-Phenyl-1-butanol standards (≥99% purity)
-
Racemic this compound
-
Derivatizing agent: Acetic anhydride or trifluoroacetic anhydride (TFAA)[4]
-
Pyridine (anhydrous)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
2. Instrumentation
-
Gas Chromatograph with FID
-
Chiral capillary GC column: CP Chirasil-DEX CB or equivalent (25 m x 0.25 mm ID, 0.25 µm film thickness)[3]
-
Autosampler
3. Derivatization Procedure (Acetylation)
-
To 1 mg of the sample or standard in a vial, add 200 µL of pyridine and 100 µL of acetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagents under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC analysis.
4. Chromatographic Conditions
-
Injector Temperature: 230°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 2°C/min to 160°C
-
Hold at 160°C for 10 minutes
-
-
Carrier Gas: Hydrogen, at a linear velocity of 80 cm/s[3]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
5. Standard and Sample Preparation
-
Prepare individual stock solutions of the (R)- and (S)-enantiomers and a racemic mixture.
-
Derivatize the standards and samples as described above.
-
Prepare calibration standards for each enantiomer over the desired concentration range.
6. Analysis
-
Inject the derivatized standards and samples.
-
Identify the enantiomer peaks based on the retention times of the individual derivatized standards.
-
Quantify each enantiomer using its respective calibration curve.
Experimental Workflow
Caption: Workflow for Chiral GC-FID Quantification of this compound Enantiomers.
III. Chiral Quantification of this compound Enantiomers by High-Performance Liquid Chromatography (HPLC)
This method is an alternative for the enantioselective quantification of this compound, particularly for non-volatile samples or when GC is not available.
Quantitative Data Summary
| Parameter | Result (for each enantiomer) |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Resolution (Rs) | > 2.0 |
Experimental Protocol
1. Materials and Reagents
-
(R)-2-Phenyl-1-butanol and (S)-2-Phenyl-1-butanol standards (≥99% purity)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
2. Instrumentation
-
HPLC system with a UV detector
-
Chiral HPLC column: Chiralcel OD-H or equivalent (250 x 4.6 mm, 5 µm)
-
Autosampler
3. Chromatographic Conditions
-
Mobile Phase: Hexane:Isopropanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions (1000 µg/mL) of the (R)- and (S)-enantiomers in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.[5]
5. Analysis
-
Inject the standards and samples.
-
Identify the enantiomer peaks based on the retention times of the individual standards.
-
Quantify each enantiomer using its respective calibration curve.
Experimental Workflow
Caption: Workflow for Chiral HPLC-UV Quantification of this compound Enantiomers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for 2-Phenyl-1-butanol Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common reaction mechanisms involving 2-phenyl-1-butanol, a versatile chiral building block in organic synthesis and drug development. The following sections detail the synthesis of this compound and its subsequent oxidation, dehydration, and etherification reactions, complete with experimental protocols and mechanistic insights.
Synthesis of this compound via Grignard Reaction
The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds and is a primary route for the synthesis of this compound. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the synthesis of this compound, phenylacetaldehyde reacts with ethylmagnesium bromide.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the ethyl group from ethylmagnesium bromide on the electrophilic carbonyl carbon of phenylacetaldehyde. The resulting magnesium alkoxide intermediate is then protonated in an acidic workup to yield this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the Grignard reagent formation is complete (the magnesium has dissolved), cool the flask in an ice bath.
-
Grignard Reaction: Add a solution of phenylacetaldehyde in anhydrous diethyl ether dropwise to the freshly prepared ethylmagnesium bromide solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (after purification) | >98% |
Logical Workflow for Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Oxidation of this compound
The primary alcohol group in this compound can be oxidized to an aldehyde (2-phenylbutanal) using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid will further oxidize the aldehyde to a carboxylic acid (2-phenylbutanoic acid).
Reaction Mechanism
With PCC, the oxidation proceeds via the formation of a chromate ester, followed by a 1,2-elimination (E2-like) to yield the aldehyde. With stronger oxidants in aqueous conditions, the initially formed aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid.
Experimental Protocol: Oxidation to 2-Phenylbutanal using PCC
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend PCC in anhydrous DCM.
-
Add a solution of this compound in anhydrous DCM to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-phenylbutanal.
-
Purification: Purify the product by vacuum distillation or column chromatography.
Quantitative Data
| Parameter | Value |
| Typical Yield (PCC) | 80-90% |
| Typical Yield (KMnO₄) | 65-75% (to carboxylic acid) |
Signaling Pathway for Oxidation
Caption: Oxidation pathways of this compound.
Dehydration of this compound
The acid-catalyzed dehydration of this compound leads to the formation of a mixture of alkenes, primarily (E)- and (Z)-1-phenyl-1-butene and 2-phenyl-1-butene. The reaction typically follows an E1 mechanism due to the formation of a relatively stable secondary benzylic carbocation.
Reaction Mechanism
The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation. A subsequent 1,2-hydride shift can occur to form a more stable secondary benzylic carbocation. Elimination of a proton from an adjacent carbon atom then yields the alkene products. According to Zaitsev's rule, the more substituted alkenes ((E)- and (Z)-1-phenyl-1-butene) are the major products.
Experimental Protocol: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard distillation apparatus
Procedure:
-
Place this compound in a round-bottom flask.
-
Slowly add concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Heat the mixture to the appropriate temperature (typically 140-170°C for primary alcohols) and distill the alkene products as they are formed.[1]
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Purification: The mixture of alkenes can be purified by fractional distillation.
Quantitative Data
| Parameter | Value |
| Typical Total Yield | 75-85% |
| Major Products | (E)- and (Z)-1-phenyl-1-butene |
| Minor Product | 2-phenyl-1-butene |
Dehydration Reaction Pathway
Caption: Mechanism of acid-catalyzed dehydration of this compound.
Etherification of this compound (Williamson Ether Synthesis)
The Williamson ether synthesis is a versatile method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. For this compound, it is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkyl halide.[2][3]
Reaction Mechanism
The reaction proceeds in two steps. First, a strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of this compound to form a sodium 2-phenyl-1-butoxide. This alkoxide then acts as a nucleophile and attacks the primary alkyl halide (e.g., methyl iodide) in a concerted Sₙ2 displacement of the halide, forming the ether.[2][3]
Experimental Protocol: Synthesis of 1-Methoxy-2-phenylbutane
Materials:
-
This compound
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound in anhydrous THF dropwise to the NaH suspension.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude 1-methoxy-2-phenylbutane by vacuum distillation or column chromatography.
Quantitative Data
| Parameter | Value |
| Typical Yield | 60-80%[2] |
Williamson Ether Synthesis Workflow
Caption: Williamson ether synthesis of 1-Methoxy-2-phenylbutane.
References
Application Note: Derivatization of 2-Phenyl-1-butanol for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-1-butanol is a chiral secondary alcohol of interest in pharmaceutical and chemical synthesis. Its accurate quantification and enantiomeric purity determination are crucial for quality control and regulatory compliance. Direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity, which may lead to poor peak shape and tailing. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detection sensitivity.[1][2] This application note provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and chiral Gas Chromatography with Flame Ionization Detection (GC-FID), as well as a general strategy for High-Performance Liquid Chromatography (HPLC) analysis.
Principles of Derivatization for Alcohols
The primary goal of derivatizing this compound is to replace the active hydrogen of the hydroxyl group with a non-polar functional group. This reduces intermolecular hydrogen bonding, leading to increased volatility and improved peak symmetry in GC analysis.[1] The most common derivatization techniques for alcohols are silylation and acylation.[2]
-
Silylation: This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used and effective silylating reagent for this purpose.
-
Acylation: This method introduces an acyl group, such as an acetyl or trifluoroacetyl group, to the hydroxyl moiety. Acylation can enhance volatility and is particularly useful for chiral separations on specific stationary phases.
Experimental Protocols
Silylation of this compound for GC-MS Analysis
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound for achiral GC-MS analysis, which is suitable for quantification.
Materials:
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (as a catalyst and solvent)
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Autosampler vials with inserts
-
Heating block or oven
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in the anhydrous solvent at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound stock solution into an autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine to the dried sample.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Incubate the mixture at 60 °C for 30 minutes in a heating block or oven.[1][3]
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injection Mode: Split (e.g., 20:1)
-
Injector Temperature: 250 °C
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400
Acylation of this compound for Chiral GC-FID Analysis
This protocol details the formation of the acetate ester of this compound for the separation of its enantiomers on a chiral GC column.
Materials:
-
Racemic this compound standard
-
Acetic Anhydride
-
Pyridine (as a catalyst and solvent)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Autosampler vials with inserts
-
Heating block or oven
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in dichloromethane.
-
Derivatization Reaction:
-
In an autosampler vial, combine 100 µL of the this compound solution with 50 µL of pyridine.
-
Add 100 µL of acetic anhydride to the mixture.
-
Cap the vial tightly and vortex briefly.
-
-
Reaction Incubation: Heat the vial at 70 °C for 1 hour.
-
Work-up (Optional but Recommended):
-
After cooling, add 500 µL of deionized water and vortex to quench the excess acetic anhydride.
-
Add 500 µL of dichloromethane and vortex to extract the derivative.
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Analysis: The dried organic layer is ready for injection into the GC-FID system.
Chiral GC-FID Conditions (Typical):
-
Column: Astec® CHIRALDEX™ G-TA or equivalent chiral column (30 m x 0.25 mm ID, 0.12 µm film thickness)
-
Injection Mode: Split (e.g., 50:1)
-
Injector Temperature: 250 °C
-
Oven Program: 90 °C (hold 1 min), ramp to 150 °C at 2 °C/min, hold 10 min
-
Carrier Gas: Helium at a constant pressure of 20 psi
-
Detector: FID at 270 °C
Data Presentation
The following table summarizes representative quantitative data for the analysis of derivatized secondary alcohols. Note that these values are for illustrative purposes and may vary for this compound depending on the specific instrumentation and conditions used.
| Analyte (Derivative) | Analytical Method | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| (S)-2-Butanol (O-acetyl) | Chiral GC-FID | ~12.5 | - | - | - |
| (R)-2-Butanol (O-acetyl) | Chiral GC-FID | ~12.8 | - | - | - |
| (R)-2-Pentanol | Chiral GC-MS | - | 12.62 mg/L (in water)[4][5] | - | - |
| (S)-2-Pentanol | Chiral GC-MS | - | 3.03 mg/L (in water)[4][5] | - | - |
| n-Butanol | GC-FID | ~13.5[6] | 10 µg/mL[7] | 30 µg/mL[7] | ≥0.9992[7] |
HPLC Method Development Strategy for Chiral Separation
For the analysis of this compound enantiomers by HPLC, a direct approach using a chiral stationary phase (CSP) is generally preferred.[8][9]
Recommended Columns for Screening:
-
Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD)
-
Cyclodextrin-based columns (e.g., Astec® CYCLOBOND™)[10]
Initial Screening Mobile Phases:
-
Normal Phase: Hexane/Isopropanol (90:10, v/v) at 1 mL/min. For acidic compounds, 0.1% trifluoroacetic acid can be added. For basic compounds, 0.1% diethylamine can be added.[8]
-
Reversed Phase: Acetonitrile/Water with a buffer (e.g., 20 mM ammonium formate).
Optimization:
-
Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase.
-
Evaluate the effect of flow rate; lower flow rates often improve chiral resolution.
-
Assess the influence of column temperature; lower temperatures can sometimes enhance selectivity.
Visualizations
Caption: Workflow for GC-MS and Chiral GC-FID analysis of this compound.
Caption: Logical flow for chiral HPLC method development.
Conclusion
Derivatization of this compound is a crucial step for its reliable analysis by gas chromatography. Silylation with MSTFA provides a robust method for quantification by GC-MS, while acylation with acetic anhydride allows for the successful chiral separation of its enantiomers by GC-FID. For HPLC analysis, a systematic screening of chiral stationary phases and mobile phases is recommended to achieve optimal enantioseparation. The protocols and strategies outlined in this application note provide a solid foundation for researchers and scientists in the development of analytical methods for this compound.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iitf.lbtu.lv [iitf.lbtu.lv]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Role of 2-Phenyl-1-butanol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Phenyl-1-butanol as a versatile chiral building block in the synthesis of pharmaceutical intermediates. The focus is on its application in the stereoselective synthesis of chiral amines, which are crucial components of numerous active pharmaceutical ingredients (APIs).
Introduction
Chiral alcohols and amines are fundamental structural motifs in a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often critical for their pharmacological activity and safety profile. This compound, particularly in its enantiomerically pure forms, (R)-2-Phenyl-1-butanol and (S)-2-Phenyl-1-butanol, serves as a valuable precursor for the synthesis of complex chiral molecules. Its phenyl group and hydroxyl group offer multiple points for chemical modification, making it an attractive starting material for the construction of key pharmaceutical intermediates. While direct, large-scale industrial applications are not extensively documented in publicly available literature, its structural relationship to known pharmaceutical precursors highlights its potential in drug discovery and development.
Application: Synthesis of Chiral Phenethylamine Derivatives
A primary application of this compound in pharmaceutical intermediate synthesis is its conversion to chiral phenethylamine derivatives. These derivatives are the backbone of many drugs, including stimulants, appetite suppressants, and cardiovascular agents. The conversion of the alcohol functionality of this compound to an amine is a key transformation that opens up a pathway to this important class of compounds.
One notable example of a structurally related compound is (S)-4-phenyl-2-butanol, which is a known precursor for antihypertensive and anti-epileptic agents. This underscores the relevance of phenyl-substituted butanols in the synthesis of neurologically active and cardiovascular drugs.
Logical Workflow for the Synthesis of a Chiral Amine from this compound
The following diagram illustrates a general, logical workflow for the conversion of this compound to a chiral primary amine, a key pharmaceutical intermediate. This process typically involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction.
Caption: General workflow for the synthesis of a chiral primary amine from this compound.
Experimental Protocols
While a specific, detailed industrial protocol for a drug synthesized directly from this compound is not available in the public domain, the following protocols are based on well-established organic chemistry principles for the key transformations illustrated in the workflow above. These are intended as representative methods for laboratory-scale synthesis.
Protocol 1: Tosylation of (S)-2-Phenyl-1-butanol
Objective: To activate the hydroxyl group of (S)-2-Phenyl-1-butanol by converting it to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
(S)-2-Phenyl-1-butanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (S)-2-Phenyl-1-butanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylate.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Azide Formation from (S)-2-Phenyl-1-butyl Tosylate
Objective: To introduce the azide functionality via an Sₙ2 reaction, which will be subsequently reduced to the primary amine.
Materials:
-
(S)-2-Phenyl-1-butyl tosylate (from Protocol 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the (S)-2-Phenyl-1-butyl tosylate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the crude azide. Caution: Organic azides can be explosive. Handle with care and avoid heating to dryness.
Protocol 3: Reduction of (S)-1-Azido-2-phenylbutane to (S)-2-Phenyl-1-butanamine
Objective: To reduce the azide to the corresponding primary amine, yielding the chiral pharmaceutical intermediate.
Materials:
-
(S)-1-Azido-2-phenylbutane (from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF, anhydrous) or Ethanol
-
Deionized water
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Hydrogenation apparatus (if using Pd/C)
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of (S)-1-Azido-2-phenylbutane (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by distillation or column chromatography.
Method B: Catalytic Hydrogenation
-
Dissolve (S)-1-Azido-2-phenylbutane (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (cessation of hydrogen uptake).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify as needed.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for the described synthetic sequence. These values are based on typical yields and purities for such reactions and should be considered as targets for laboratory execution.
Table 1: Reaction Yields and Purity
| Step | Product | Expected Yield (%) | Expected Purity (%) (by GC or HPLC) |
| 1 | (S)-2-Phenyl-1-butyl tosylate | 85 - 95 | > 95 |
| 2 | (S)-1-Azido-2-phenylbutane | 80 - 90 | > 95 |
| 3 | (S)-2-Phenyl-1-butanamine | 75 - 90 | > 98 |
Table 2: Characterization Data for (S)-2-Phenyl-1-butanamine
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Ar-H), 2.90-2.80 (m, 1H, CH-Ph), 2.75-2.60 (m, 2H, CH₂-NH₂), 1.70-1.50 (m, 2H, CH₂-CH₃), 1.25 (br s, 2H, NH₂), 0.85 (t, J=7.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.5, 128.4, 127.8, 126.1, 48.2, 45.6, 27.3, 11.9 |
| Mass Spec (ESI+) | m/z 150.1 [M+H]⁺ |
| Optical Rotation | [α]²⁰D = (specific value) (c = 1, CHCl₃) |
| Enantiomeric Excess (ee) | > 99% (determined by chiral HPLC) |
Conclusion
This compound is a promising chiral starting material for the synthesis of valuable pharmaceutical intermediates, particularly chiral phenethylamines. The protocols outlined provide a foundational methodology for its conversion into a chiral primary amine. While this specific molecule may not yet be a widely used commodity in large-scale pharmaceutical manufacturing, its structural features and the importance of the target intermediates suggest its potential for future applications in the development of novel therapeutics. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Phenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often associated with a single enantiomer. Enzymatic kinetic resolution (EKR) has emerged as a powerful and green technology for the separation of racemates. This application note details the use of lipases for the kinetic resolution of racemic 2-Phenyl-1-butanol, a valuable chiral building block in organic synthesis. Lipases, such as those from Candida antarctica (immobilized as Novozym 435) and Candida rugosa, are widely employed for their high enantioselectivity, broad substrate specificity, and stability in organic solvents.
The principle of enzymatic kinetic resolution of a racemic alcohol involves the enantioselective acylation of one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched alcohol and an enantioenriched ester, which can then be separated by conventional chromatographic methods. The efficiency of the resolution is typically evaluated by the enantiomeric excess (e.e.) of the substrate and product, the conversion rate, and the enantiomeric ratio (E).
Key Enzymes and Reagents
| Enzyme/Reagent | Supplier | Notes |
| Racemic this compound | Commercially available | Substrate for the resolution. |
| Novozym 435 (Candida antarctica lipase B, immobilized) | Commercially available | Highly selective and robust lipase. |
| Candida rugosa lipase | Commercially available | Another commonly used lipase for resolutions. |
| Acyl donor (e.g., vinyl acetate, isopropenyl acetate) | Commercially available | Irreversible acyl donors that drive the reaction forward. |
| Organic solvent (e.g., hexane, toluene, tert-butyl methyl ether) | Commercially available | Reaction medium. The choice of solvent can influence enantioselectivity. |
Experimental Protocols
Protocol 1: Screening of Lipases for the Kinetic Resolution of (±)-2-Phenyl-1-butanol
This protocol outlines a general procedure for screening different lipases to identify the most effective biocatalyst for the resolution of racemic this compound.
Materials:
-
Racemic this compound
-
A selection of lipases (e.g., Novozym 435, Candida rugosa lipase, Pseudomonas cepacia lipase)
-
Vinyl acetate
-
Hexane (or other suitable organic solvent)
-
Reaction vials
-
Orbital shaker with temperature control
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
To a 10 mL reaction vial, add racemic this compound (e.g., 0.1 mmol, 15.2 mg).
-
Add 2 mL of hexane to dissolve the substrate.
-
Add the lipase to be screened (e.g., 20 mg).
-
Add vinyl acetate (e.g., 0.2 mmol, 18.6 µL).
-
Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 200 rpm).
-
Take samples at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol (e.e.s) and the formed ester (e.e.p), as well as the conversion (c).
-
Calculate the enantiomeric ratio (E) using the following formula: E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)].
Protocol 2: Preparative Scale Kinetic Resolution of (±)-2-Phenyl-1-butanol using Novozym 435
This protocol describes a scaled-up procedure for the resolution of racemic this compound using Novozym 435, based on the results from the screening.
Materials:
-
Racemic this compound (e.g., 1 g, 6.57 mmol)
-
Novozym 435 (e.g., 200 mg)
-
Vinyl acetate (e.g., 1.3 g, 15.1 mmol)
-
Hexane (e.g., 50 mL)
-
Round bottom flask
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
Procedure:
-
Dissolve racemic this compound in hexane in a round bottom flask.
-
Add Novozym 435 to the solution.
-
Add vinyl acetate and stir the mixture at 40 °C.
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the unreacted (S)-2-Phenyl-1-butanol from the (R)-2-Phenyl-1-butyl acetate by silica gel column chromatography.
Data Presentation
The following tables summarize typical results obtained for the enzymatic kinetic resolution of secondary alcohols structurally related to this compound. These values can serve as a reference for the expected performance of the enzymatic resolution.
Table 1: Screening of Lipases for the Kinetic Resolution of a Racemic Secondary Alcohol *
| Entry | Lipase | Time (h) | Conversion (%) | e.e.s (%) | e.e.p (%) | E-value |
| 1 | Novozym 435 (Candida antarctica B) | 4 | 48 | 92 | >99 | >200 |
| 2 | Candida rugosa Lipase | 24 | 45 | 82 | 98 | ~50 |
| 3 | Pseudomonas cepacia Lipase | 12 | 50 | 95 | 96 | ~100 |
*Data presented is for a representative secondary alcohol and should be considered as a guideline. Optimal conditions for this compound may vary.
Table 2: Influence of Solvent on the Kinetic Resolution using Novozym 435 *
| Entry | Solvent | Time (h) | Conversion (%) | e.e.s (%) | e.e.p (%) | E-value |
| 1 | Hexane | 4 | 48 | 92 | >99 | >200 |
| 2 | Toluene | 6 | 49 | 90 | 98 | ~150 |
| 3 | tert-Butyl methyl ether | 5 | 47 | 93 | >99 | >200 |
*Data presented is for a representative secondary alcohol and should be considered as a guideline. Optimal conditions for this compound may vary.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic this compound.
Application Note and Protocol for the Large-Scale Synthesis of 2-Phenyl-1-butanol
Introduction
2-Phenyl-1-butanol is a valuable chiral alcohol intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a phenyl group and a hydroxyl group on a butyl chain, makes it a versatile building block in organic synthesis. This application note provides a detailed protocol for the large-scale synthesis of this compound via a Grignard reaction, a robust and scalable method for carbon-carbon bond formation. The described procedure is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Reaction Principle
The synthesis of this compound is achieved through the nucleophilic addition of an ethyl Grignard reagent to phenylacetaldehyde. The Grignard reagent, ethylmagnesium bromide, is prepared in situ from ethyl bromide and magnesium turnings in an anhydrous ether solvent. This organometallic compound then attacks the electrophilic carbonyl carbon of phenylacetaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| Magnesium Turnings | Mg | 24.31 | Reagent | Sigma-Aldrich |
| Ethyl Bromide | C₂H₅Br | 108.97 | ReagentPlus®, 99% | Sigma-Aldrich |
| Phenylacetaldehyde | C₈H₈O | 120.15 | 95% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | Crystal | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 37% | Sigma-Aldrich |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | Aqueous Solution | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR |
Equipment
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride drying tube
-
5 L dropping funnel
-
Heating mantle with a temperature controller
-
Inert gas (Nitrogen or Argon) supply
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Protocols
Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the 10 L three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) to maintain anhydrous conditions.
-
Initiation: Place magnesium turnings (121.5 g, 5.0 mol) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Reagent Addition: Add 500 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of ethyl bromide (544.85 g, 5.0 mol) in 2 L of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 50 mL of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with the heating mantle may be required.
-
Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux. The total addition time should be approximately 2-3 hours.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1 hour to ensure all the magnesium has reacted. The resulting greyish-black solution is the ethylmagnesium bromide Grignard reagent.
Protocol 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Aldehyde Addition: Prepare a solution of phenylacetaldehyde (480.6 g, 4.0 mol) in 1 L of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring over 2-3 hours, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Quenching: Cool the reaction mixture again to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (2 L) dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate will form.
-
Acidic Workup: Add 2 M hydrochloric acid (1 L) to dissolve the magnesium salts. Stir until two clear layers are formed.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 L) followed by brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Stoichiometry and Theoretical Yield
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Magnesium | 24.31 | 5.0 | 121.5 | - | - |
| Ethyl Bromide | 108.97 | 5.0 | 544.85 | 376 | 1.45 |
| Phenylacetaldehyde | 120.15 | 4.0 | 480.6 | 466.6 | 1.03 |
| Product | |||||
| This compound | 150.22 | 4.0 (Theoretical) | 600.88 (Theoretical) | - | - |
Expected Results
| Parameter | Value |
| Yield | 75-85% |
| Physical Appearance | Colorless to pale yellow liquid |
| Boiling Point | 110-112 °C at 10 mmHg |
| Purity (by GC) | >98% |
Visualizations
Reaction Pathway
Caption: Grignard synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards water. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. Avoid open flames and sparks. Use a heating mantle for heating.
-
Ethyl Bromide: Ethyl bromide is a toxic and volatile alkylating agent. Handle with care and avoid inhalation or skin contact.
-
Quenching: The quenching of the Grignard reaction is highly exothermic. Add the quenching agent slowly and with efficient cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. The use of a Grignard reaction offers a high-yielding route to this important chemical intermediate. The detailed experimental procedures, data tables, and visual diagrams are intended to facilitate the successful implementation of this synthesis in a research or production setting. Adherence to the safety precautions is critical for the safe execution of this protocol.
Troubleshooting & Optimization
Technical Support Center: 2-Phenyl-1-butanol Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 2-Phenyl-1-butanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and versatile method is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. Two primary retrosynthetic pathways exist:
-
Pathway A: Phenylmagnesium bromide (PhMgBr) reacts with butanal.
-
Pathway B: Propylmagnesium bromide reacts with phenylacetaldehyde.
Another viable method is the reduction of 2-phenylbutanal using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Q2: My Grignard reaction is not initiating. What are the common causes?
A2: Failure to initiate is a frequent issue. The primary causes are:
-
Inactive Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction.[1]
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware or solvent will quench the reaction.[1]
-
Impure Reagents: Contaminants in the alkyl halide or solvent can inhibit the reaction.
Q3: What side products can form during the Grignard synthesis of this compound?
A3: Several side products can lower your yield. The most common is the formation of biphenyl (Ph-Ph) through a coupling reaction, which competes with the formation of the Grignard reagent itself.[1] Additionally, unreacted starting materials can remain, complicating purification.
Q4: Is THF or diethyl ether a better solvent for this reaction?
A4: Both are commonly used. Tetrahydrofuran (THF) is often preferred as it is a better solvent for stabilizing the Grignard reagent.[2] However, anhydrous diethyl ether is also effective. The choice may depend on the specific reaction conditions and the scale of the synthesis.
Troubleshooting Guide for Low Yield
This guide addresses specific problems that can lead to a low yield of this compound.
Problem 1: Low Conversion of Starting Materials
| Symptom | Possible Cause | Recommended Solution |
| Magnesium turnings remain largely unreacted. | Magnesium surface is passivated with an oxide layer.[1] | Activate the magnesium. Common methods include crushing the turnings with a glass rod, adding a small crystal of iodine, or using a sonicator.[2] |
| Reaction fails to start or proceeds very slowly. | Wet glassware or solvent. Grignard reagents react readily with water.[1] | Flame-dry all glassware under a vacuum or in an inert atmosphere before use.[2] Use freshly distilled, anhydrous solvents. |
| Significant amount of unreacted aldehyde detected after workup. | Inefficient Grignard reagent formation or slow addition of the aldehyde. | Ensure the Grignard reagent has fully formed before adding the aldehyde. Add the aldehyde dropwise at a controlled temperature (e.g., 0 °C) to prevent side reactions. |
Problem 2: Formation of Significant Byproducts
| Symptom | Possible Cause | Recommended Solution |
| A significant amount of biphenyl is isolated. | High local concentration of alkyl halide during Grignard formation. | Add the bromobenzene (or other alkyl halide) slowly and at a controlled rate to the magnesium suspension to maintain a low concentration.[2] |
| A complex mixture of products is observed. | Reaction temperature is too high. | Maintain a controlled temperature during both the Grignard formation and the subsequent reaction with the aldehyde. Overheating can lead to side reactions. |
| The reaction mixture turns dark or black. | Decomposition of the Grignard reagent. This can happen if the reaction is heated for too long.[2] | Monitor the disappearance of magnesium turnings to gauge reaction completion. Avoid unnecessarily long reaction times. A typical reaction time is often less than 3 hours.[2] |
Experimental Protocols
Protocol: Synthesis of this compound via Grignard Reaction (Pathway A)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Butanal
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Hydrochloric acid (aq., e.g., 1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: Add magnesium turnings to the flask. Add a single crystal of iodine. Gently warm the flask until violet vapors are observed. This indicates the activation of the magnesium surface.
-
Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the flask. Prepare a solution of bromobenzene in the same anhydrous solvent in the dropping funnel. Add a small amount of the bromobenzene solution to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of butanal in the anhydrous solvent dropwise from the dropping funnel. Control the addition rate to maintain a gentle reaction.
-
Quenching and Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Slowly and carefully pour the reaction mixture over a mixture of ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the Grignard synthesis.
References
Technical Support Center: Purification of 2-Phenyl-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Phenyl-1-butanol, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are vacuum fractional distillation and silica gel column chromatography. For the separation of its enantiomers, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) is typically employed.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities depend on the synthetic route. If prepared via the Grignard reaction of benzaldehyde with ethylmagnesium bromide, potential impurities include unreacted benzaldehyde, biphenyl (from the coupling of the Grignard reagent), and potentially some rearrangement byproducts. If synthesized by the reduction of 2-phenylbutanal, residual aldehyde and over-reduction or side-reaction products may be present.
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is dependent on the pressure. At atmospheric pressure, it is approximately 235-238 °C. Under vacuum, the boiling point is significantly lower. While specific data is limited, related phenyl-substituted butanols have boiling points around 100-140 °C at 2 torr.
Q4: How can I separate the enantiomers of this compound?
A4: Enantiomeric separation is best achieved using chiral chromatography. Chiral HPLC with a suitable chiral stationary phase (CSP) is a common and effective method. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical for achieving good separation.
Troubleshooting Guides
Vacuum Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or uneven boiling | - Insufficient stirring.- Superheating of the liquid.[1] | - Ensure vigorous and consistent stirring with a magnetic stir bar.- Add boiling chips to the distillation flask before heating. |
| Poor separation of fractions | - Distillation rate is too fast.- Inefficient fractionating column.- Fluctuations in vacuum pressure. | - Reduce the heating rate to ensure a slow and steady distillation rate (1-2 drops per second).- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[2]- Ensure all joints are properly sealed and the vacuum pump is functioning correctly to maintain a stable pressure. |
| Product decomposition | - Distillation temperature is too high. | - Use a lower vacuum pressure to decrease the boiling point of the product.[1] |
| No distillate collected | - Inadequate heating.- Leak in the vacuum system. | - Gradually increase the heating mantle temperature.- Check all connections for leaks using a vacuum gauge. |
Silica Gel Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation (overlapping bands) | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling or cracking. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) beforehand.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly and is not allowed to run dry. |
| Streaking of compounds on the column | - Sample is not fully dissolved in the loading solvent.- Interaction of polar compounds with acidic silica gel. | - Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent.- For acid-sensitive compounds, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). |
| Compound is not eluting from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |
| Cracked or dry column bed | - Solvent level dropped below the top of the silica gel. | - Always maintain the solvent level above the silica bed. If the column runs dry, it may need to be repacked. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
Objective: To purify crude this compound by separating it from non-volatile impurities and byproducts with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all glass joints are properly greased and sealed.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 2-10 mmHg).
-
Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.
-
As the temperature stabilizes near the expected boiling point of this compound under the applied vacuum, change to a clean receiving flask to collect the main product fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.
-
Stop the distillation by removing the heat source and slowly releasing the vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Select the Eluent: Use TLC to determine an appropriate solvent system that gives good separation of this compound from its impurities (a typical starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate).
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 2-Phenyl-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Phenyl-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and their associated side products?
A1: The two primary methods for synthesizing this compound are the Grignard reaction and the reduction of 2-phenylbutanal. Each route has a characteristic profile of potential side products.
-
Grignard Reaction: This method typically involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an aldehyde like butanal.[1][2] Common side products include biphenyl (from the coupling of the Grignard reagent), unreacted starting materials, and benzene (from the reaction of the Grignard reagent with moisture).[3]
-
Reduction of 2-Phenylbutanal: This involves the reduction of the aldehyde functional group to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[4] The main impurities are typically unreacted 2-phenylbutanal or the over-oxidation product, 2-phenylbutanoic acid.[4]
Q2: How can I detect and quantify impurities and side products in my this compound sample?
A2: Gas Chromatography (GC) is a common and effective method for separating and quantifying this compound from its volatile side products. The relative retention times (RRT) can be used to identify known impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of unknown side products.
Q3: What general precautions can I take to minimize side product formation?
A3: Regardless of the synthetic route, ensuring the purity of starting materials and solvents is critical. For Grignard synthesis, maintaining strictly anhydrous (water-free) conditions is paramount to prevent quenching of the Grignard reagent.[3] For reduction reactions, controlling the reaction temperature and using a stoichiometric amount of a selective reducing agent can prevent over-reduction or unwanted side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Guide 1: Grignard Reaction-Based Synthesis
Q: My reaction yield is very low, and I have a significant amount of a nonpolar side product, identified as biphenyl. What is the cause and how can I fix it?
A:
-
Cause: The formation of biphenyl (Ph-Ph) is a common side reaction during the preparation of phenylmagnesium bromide. It occurs when phenyl radicals, formed as intermediates, couple with each other (Wurtz-type coupling) instead of reacting with magnesium to form the Grignard reagent.[3]
-
Solution:
-
Control the rate of addition: Add the bromobenzene to the magnesium turnings slowly and at a controlled temperature to maintain a low concentration of the halide in the reaction mixture.
-
Ensure Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can hinder the reaction.[3] Activating the magnesium surface, for instance with a small crystal of iodine or by crushing the turnings, can initiate the reaction more effectively.[3]
-
Use Anhydrous Solvents: Ensure that the solvent (typically diethyl ether or THF) is completely dry, as water will quench the Grignard reagent as it forms.[3]
-
Q: After workup, I recovered a large amount of my starting aldehyde and also detected benzene in my crude product. Why did this happen?
A:
-
Cause: This issue points to the premature quenching of your Grignard reagent. The highly basic Grignard reagent readily reacts with any protic substance, most commonly residual water in the glassware or solvent, to form benzene.[3] This consumes the reagent before it can react with the aldehyde.
-
Solution:
-
Dry Glassware and Solvents: Thoroughly dry all glassware in an oven before use and use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Guide 2: Reduction of 2-Phenylbutanal
Q: My final product is contaminated with the starting material, 2-phenylbutanal. How can I improve the conversion?
A:
-
Cause: Incomplete reaction is the most likely cause. This can be due to insufficient reducing agent, a deactivated reducing agent, or inadequate reaction time or temperature.
-
Solution:
-
Verify Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (e.g., NaBH4).
-
Check Reagent Quality: Use a fresh, unopened container of the reducing agent, as reagents like NaBH4 and LiAlH4 can degrade upon exposure to air and moisture.
-
Optimize Reaction Conditions: Consider increasing the reaction time or, if the protocol allows, slightly increasing the temperature to drive the reaction to completion.
-
Q: I've detected 2-phenylbutanoic acid in my product mixture. How did this form and how can I avoid it?
A:
-
Cause: The presence of 2-phenylbutanoic acid suggests an oxidation reaction has occurred. This could be due to the starting 2-phenylbutanal being partially oxidized before the reduction step, or if the workup conditions are oxidative. While less common, some oxidizing agents might be inadvertently introduced.
-
Solution:
-
Use Fresh Starting Material: Ensure the 2-phenylbutanal starting material is pure and has not been partially oxidized during storage.
-
Use Selective Reducing Agents: Employ mild and selective reducing agents like sodium borohydride, which are less likely to cause side reactions compared to more powerful agents.[4]
-
Control Workup Conditions: Ensure the workup procedure is non-oxidizing.
-
Data Presentation
Table 1: Common Side Products in this compound Synthesis
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Common Synthesis Route |
| Biphenyl | C₁₂H₁₀ | 154.21 | 255 | Grignard Reaction |
| Benzene | C₆H₆ | 78.11 | 80.1 | Grignard Reaction |
| 2-Phenylbutanal | C₁₀H₁₂O | 148.20 | 223 | Reduction |
| 2-Phenylbutanoic Acid | C₁₀H₁₂O₂ | 164.20 | 270-272 | Reduction |
| Unreacted Bromobenzene | C₆H₅Br | 157.01 | 156 | Grignard Reaction |
| Unreacted Butanal | C₄H₈O | 72.11 | 74.8 | Grignard Reaction |
Experimental Protocols
Protocol: Synthesis of this compound via Grignard Reaction
This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
-
Preparation: All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small amount of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of butanal in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Slowly and carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
Visualizations
Below are diagrams illustrating key reaction pathways and troubleshooting logic.
Caption: Grignard synthesis of this compound with key side reactions.
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
References
optimizing reaction conditions for 2-Phenyl-1-butanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenyl-1-butanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Grignard reaction and the reduction of an ester.
Grignard Reaction Route: Phenylmagnesium Bromide and Propanal
Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the potential causes and solutions?
A1: Low yields in Grignard reactions are common and can often be attributed to several factors. Here's a systematic troubleshooting guide:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reagent, reducing the yield.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried in an oven (at least 120°C for several hours) and cooled in a desiccator over a drying agent before use.
-
Use anhydrous solvents (e.g., diethyl ether, THF). It is best to use freshly opened bottles of anhydrous solvents or to distill them from an appropriate drying agent (e.g., sodium/benzophenone).
-
The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Ensure the magnesium turnings are dry and free of oxide layers. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be beneficial.[1]
-
-
-
Impure Reagents: The purity of the starting materials, bromobenzene and propanal, is crucial.
-
Troubleshooting:
-
Distill bromobenzene and propanal before use to remove any impurities, especially water or acidic contaminants.
-
Ensure the magnesium turnings are of high purity.
-
-
-
Side Reactions: Several side reactions can compete with the desired formation of this compound.
-
Wurtz Coupling: The Grignard reagent can react with unreacted bromobenzene to form biphenyl. This is more prevalent at higher temperatures.
-
Solution: Add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide and control the reaction temperature.
-
-
Enolization of Propanal: Propanal has acidic α-protons. The Grignard reagent, being a strong base, can deprotonate propanal to form an enolate, which will not lead to the desired alcohol.
-
Solution: Add the Grignard reagent slowly to a cooled solution of propanal to minimize the time the aldehyde is in the presence of excess Grignard reagent.
-
-
Q2: I am observing a significant amount of biphenyl as a byproduct in my Grignard reaction. How can I minimize its formation?
A2: Biphenyl formation is a common side reaction. To minimize it:
-
Control the Rate of Addition: Add the solution of bromobenzene in anhydrous ether dropwise to the suspension of magnesium turnings. This ensures that the concentration of bromobenzene is kept low, disfavoring the coupling reaction.
-
Maintain a Moderate Temperature: The reaction to form the Grignard reagent is exothermic. While some initial heating might be necessary to initiate the reaction, it should be controlled. A gentle reflux is often sufficient. Overheating can promote the Wurtz coupling reaction.
-
Use Freshly Prepared Grignard Reagent: Use the Grignard reagent immediately after its preparation for the best results.
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Initiation of a Grignard reaction can sometimes be sluggish. Here are some techniques to start the reaction:
-
Activation of Magnesium: The surface of magnesium turnings can have a passivating oxide layer.
-
Gently crush a few pieces of magnesium with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.
-
Add a small crystal of iodine. The disappearance of the iodine color is an indication that the magnesium is activated.
-
Add a few drops of 1,2-dibromoethane. Its reaction with magnesium is typically vigorous and helps to activate the surface.[1]
-
-
Local Heating: Gently warm a small spot of the flask with a heat gun. Be cautious with flammable solvents like diethyl ether.
-
Sonication: Using an ultrasonic bath can sometimes help to initiate the reaction by cleaning the magnesium surface.
Ester Reduction Route: Reduction of Ethyl Phenylacetate
Q1: The reduction of ethyl phenylacetate with LiAlH₄ is giving me a low yield of this compound. What could be the issue?
A1: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but its reactivity requires careful handling to ensure high yields.
-
Moisture Inactivation: LiAlH₄ reacts violently with water.
-
Troubleshooting: Use anhydrous solvents (THF, diethyl ether) and ensure all glassware is scrupulously dried. The reaction must be performed under a dry, inert atmosphere.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Improper Work-up: The work-up procedure is critical for isolating the alcohol.
-
Troubleshooting: A common and effective work-up procedure for LiAlH₄ reactions (Fieser work-up) involves the sequential and careful addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.[4] An improper work-up can lead to the formation of gelatinous aluminum hydroxides that trap the product, making isolation difficult and reducing the yield.
-
-
Q2: I am concerned about the safety of using Lithium Aluminum Hydride (LiAlH₄). What are the key precautions?
A2: LiAlH₄ is a highly reactive and pyrophoric reagent. Strict safety measures are mandatory.
-
Handling: Always handle LiAlH₄ in a fume hood, away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.
-
Inert Atmosphere: All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Quenching: The quenching of excess LiAlH₄ is a highly exothermic process that generates hydrogen gas. It must be done slowly and with extreme caution, typically by adding ethyl acetate dropwise to the cooled reaction mixture before the aqueous work-up.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction (Phenylmagnesium Bromide + Propanal) | Ester Reduction (Ethyl Phenylacetate + LiAlH₄) |
| Starting Materials | Bromobenzene, Magnesium, Propanal | Ethyl Phenylacetate, Lithium Aluminum Hydride |
| Typical Yield | 60-80% | 70-90%[4] |
| Key Reagents | Phenylmagnesium bromide (prepared in situ) | Lithium aluminum hydride |
| Common Solvents | Anhydrous Diethyl Ether, Anhydrous THF | Anhydrous Diethyl Ether, Anhydrous THF |
| Reaction Temperature | 0°C to reflux | 0°C to reflux[2][4] |
| Common Side Products | Biphenyl, Benzene (from quenching by moisture) | None (if starting material is pure) |
| Safety Considerations | Highly moisture-sensitive, exothermic | Pyrophoric and highly water-reactive reagent, H₂ gas evolution |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (optional)
-
Bromobenzene, freshly distilled
-
Anhydrous diethyl ether
-
Propanal, freshly distilled
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask. Add a single crystal of iodine if necessary for activation.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of propanal in anhydrous diethyl ether in the dropping funnel.
-
Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Reduction of Ethyl Phenylacetate with LiAlH₄
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl phenylacetate
-
Ethyl acetate
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[2]
-
Carefully add LiAlH₄ to the flask under a nitrogen atmosphere.
-
Add anhydrous THF to create a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Prepare a solution of ethyl phenylacetate in anhydrous THF in the dropping funnel.
-
Add the ethyl phenylacetate solution dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10°C.
-
After the addition is complete, remove the ice bath and reflux the reaction mixture for 2-4 hours.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully and slowly add ethyl acetate to quench any unreacted LiAlH₄.[2]
-
Following the Fieser work-up, slowly add water, followed by 15% aqueous NaOH, and then more water in the 1:1:3 volume ratio relative to the mass of LiAlH₄ used.[4]
-
Stir the mixture until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Mandatory Visualization
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
stability issues of 2-Phenyl-1-butanol under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Phenyl-1-butanol under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to degradation, primarily through acid-catalyzed dehydration.[1][2] This reaction involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequent loss of a proton from an adjacent carbon atom leads to the formation of one or more isomeric alkenes. Given the structure of this compound, the formation of a stable benzylic carbocation would be a key intermediate in this degradation pathway.
Q2: What is the likely mechanism of degradation for this compound in an acidic medium?
A2: The degradation of this compound in acidic conditions is expected to proceed via an E1 (Elimination, Unimolecular) mechanism.[1][3] This is due to the formation of a relatively stable secondary benzylic carbocation after the loss of water. This carbocation can then undergo rearrangement to a more stable tertiary carbocation before eliminating a proton to form a mixture of alkene isomers.
Q3: What are the potential degradation products of this compound in acidic media?
A3: The primary degradation products are expected to be various isomers of phenylbutene. Due to the possibility of carbocation rearrangements, a mixture of products could be formed, including (E/Z)-1-phenyl-1-butene, 2-phenyl-1-butene, and potentially others depending on the reaction conditions.
Q4: Is this compound expected to be stable under basic conditions?
A4: Generally, primary alcohols are relatively stable under basic conditions and are less likely to undergo degradation compared to acidic conditions. However, strong bases in combination with high temperatures could potentially lead to oxidation, especially in the presence of oxidizing agents. Oxidation of the primary alcohol group could lead to the formation of 2-phenylbutanal and subsequently 2-phenylbutanoic acid.
Q5: Are there any other potential degradation pathways for this compound?
A5: Besides acid-catalyzed dehydration and oxidation, other potential degradation pathways to consider during forced degradation studies include:
-
Oxidation: In the presence of oxidizing agents, this compound, as a primary alcohol, can be oxidized to 2-phenylbutanal (an aldehyde) and further to 2-phenylbutanoic acid (a carboxylic acid).
-
Photodegradation: Exposure to light, particularly UV light, could potentially lead to degradation. The phenyl group in the molecule suggests a potential for photosensitivity.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur, though specific degradation products would need to be identified experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound potency in an acidic formulation. | Acid-catalyzed dehydration leading to the formation of inactive alkene isomers. | Buffer the formulation to a higher pH if the stability profile of other components allows. Investigate the use of less acidic excipients. Conduct a pH-rate profile study to determine the pH of maximum stability. |
| Appearance of unknown peaks in HPLC analysis after storage under acidic conditions. | Formation of degradation products such as phenylbutene isomers. | Characterize the unknown peaks using techniques like LC-MS/MS and NMR to confirm their identity. Develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential degradation products. |
| Unexpected degradation in a formulation stored under ambient conditions. | Potential oxidation or photodegradation. | Store the compound and its formulations protected from light. Consider the inclusion of an antioxidant in the formulation. Evaluate the packaging material for its protective properties against light and oxygen. |
| Inconsistent stability results between batches. | Variability in the levels of acidic or metallic impurities which can catalyze degradation. | Implement stringent specifications for starting materials and excipients. Analyze batches for trace impurities that could act as catalysts for degradation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period.
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the samples by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
-
Analysis: Analyze the samples by HPLC.
4. Thermal Degradation:
-
Procedure: Place the solid this compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period.
-
Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Procedure: Expose a solution of this compound (in a photostable container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
Analysis: Analyze the exposed and control samples by HPLC.
Table 1: Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Reagent/Condition | Potential Degradation Products | Expected Mechanism |
| Acidic | 0.1 M HCl, 60°C | (E/Z)-1-Phenyl-1-butene, 2-Phenyl-1-butene | E1 Dehydration |
| Basic | 0.1 M NaOH, 60°C | 2-Phenylbutanal, 2-Phenylbutanoic acid | Oxidation (if oxygen is present) |
| Oxidative | 3% H₂O₂, Room Temp | 2-Phenylbutanal, 2-Phenylbutanoic acid | Oxidation |
| Thermal | 80°C (solid) | To be determined experimentally | Thermal decomposition |
| Photolytic | UV/Visible light | To be determined experimentally | Photodegradation |
Visualizations
Acid-Catalyzed Dehydration of this compound
Caption: Acid-catalyzed dehydration pathway of this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies of this compound.
References
Technical Support Center: Scale-Up of 2-Phenyl-1-butanol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 2-Phenyl-1-butanol production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable method for synthesizing this compound is the Grignard reaction. This typically involves one of two main pathways:
-
Pathway A: The reaction of phenylmagnesium bromide with propanal.
-
Pathway B: The reaction of ethylmagnesium bromide with phenylacetaldehyde.
Both routes are effective, and the choice often depends on the availability and cost of the starting materials, as well as the specific capabilities of the manufacturing facility.
Q2: What are the major challenges when scaling up the Grignard reaction for this compound production?
A2: Scaling up Grignard reactions presents several significant challenges:
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic, posing a risk of thermal runaway if not properly controlled.
-
Initiation of Reaction: Difficulty in initiating the Grignard reagent formation can lead to a dangerous accumulation of unreacted alkyl/aryl halide.
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and air, which can quench the reagent and reduce yield. Maintaining strictly anhydrous conditions is critical.
-
Side Reactions: The formation of byproducts, such as biphenyl from Wurtz coupling, can complicate purification and reduce the overall yield.
-
Chiral Purity: Since this compound is a chiral molecule, controlling and maintaining the desired enantiomeric purity during and after the reaction is a key challenge.
Q3: How can I improve the initiation of the Grignard reaction at a larger scale?
A3: Several methods can be employed to facilitate the initiation of the Grignard reaction on a larger scale:
-
Magnesium Activation: Use of highly reactive, finely divided magnesium turnings is crucial. Chemical activation with small amounts of iodine, 1,2-dibromoethane, or sonication can help remove the passivating magnesium oxide layer.
-
Concentrated Addition: Adding a small, concentrated portion of the halide to a small amount of magnesium in the solvent can help to initiate the reaction in a localized area.
-
Seed Crystal: Adding a small crystal of pre-formed Grignard reagent can effectively initiate the reaction.
Q4: What are the best practices for managing the exotherm of the Grignard reaction during scale-up?
A4: Effective heat management is critical for the safe scale-up of Grignard reactions:
-
Controlled Addition: The alkyl/aryl halide or the carbonyl compound should be added slowly and at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: The reactor must have an efficient cooling system, such as a jacketed vessel with a circulating coolant, to dissipate the heat produced.
-
Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent can help to absorb and dissipate the heat more effectively.
-
Real-time Monitoring: The use of in-situ monitoring tools like infrared (IR) spectroscopy can track the reaction progress and detect any potential for thermal runaway.
Q5: What are the common impurities in this compound synthesis and how can they be minimized?
A5: Common impurities include:
-
Biphenyl: Formed from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz reaction). This can be minimized by slow addition of the halide and maintaining a moderate reaction temperature.
-
Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde/ketone and alkyl/aryl halide.
-
Dehydration Products: Acidic work-up conditions can sometimes lead to the dehydration of the alcohol product to form alkenes.
-
Benzene: Formed if the Grignard reagent comes into contact with any protic source, such as water.
Minimizing these impurities involves careful control of reaction conditions, ensuring high-purity starting materials, and optimizing the work-up and purification steps.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Poor Quality Grignard Reagent | Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous solvents and reagents. Consider titrating a small aliquot of the Grignard reagent to determine its exact concentration before adding the aldehyde. |
| Inefficient Reaction Initiation | Activate the magnesium turnings with iodine or 1,2-dibromoethane. Use a small, concentrated amount of halide to initiate the reaction before proceeding with the bulk addition. |
| Side Reactions | Control the temperature carefully during the Grignard reagent formation and the subsequent reaction with the aldehyde to minimize Wurtz coupling and other side reactions. Slow, controlled addition of reagents is key. |
| Incomplete Reaction | Ensure the stoichiometry of the reactants is correct. Allow for sufficient reaction time, which may need to be extended at a larger scale. Monitor the reaction progress using techniques like TLC or GC to confirm completion. |
| Losses during Work-up and Purification | Optimize the extraction and distillation procedures. Ensure the pH during the aqueous work-up is controlled to prevent product degradation. |
Problem 2: High Levels of Impurities
| Possible Cause | Troubleshooting Steps |
| Presence of Biphenyl | Maintain a moderate reaction temperature and ensure slow addition of the aryl halide during Grignard formation. Use a slight excess of magnesium. Biphenyl can often be removed during purification by crystallization or chromatography. |
| Unreacted Aldehyde/Ketone | Ensure the Grignard reagent is added in a slight molar excess. Verify the quality and concentration of the Grignard reagent before use. |
| Formation of Dehydration Byproducts | Use a mild acidic work-up, for example, with a saturated aqueous solution of ammonium chloride, instead of strong acids like sulfuric or hydrochloric acid. |
| Presence of Benzene | Rigorously exclude moisture from all reagents, solvents, and glassware. Conduct the reaction under a positive pressure of an inert gas. |
Problem 3: Difficulty in Chiral Purification/Low Enantiomeric Excess
| Possible Cause | Troubleshooting Steps |
| Racemization During Reaction or Work-up | If using a chiral catalyst or auxiliary, ensure the reaction temperature is kept low to prevent racemization. Avoid harsh acidic or basic conditions during work-up. |
| Inefficient Chiral Separation | For preparative chromatography, screen different chiral stationary phases (CSPs) and mobile phases at an analytical scale to find the optimal conditions. Supercritical Fluid Chromatography (SFC) is often more efficient than HPLC for preparative chiral separations. |
| Co-elution of Impurities | Ensure the crude product is of high chemical purity before attempting chiral separation to avoid impurities interfering with the enantiomeric separation. |
Data Presentation
Table 1: Impact of Scale on Reaction Parameters and Yield (Illustrative Data)
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) | Production Scale (500 L) |
| Reaction Time (Grignard formation) | 1-2 hours | 3-4 hours | 5-7 hours |
| Reaction Time (Aldehyde addition) | 1 hour | 2-3 hours | 4-6 hours |
| Typical Yield | 80-90% | 75-85% | 70-80% |
| Biphenyl Impurity Level | < 2% | 2-5% | 3-7% |
Table 2: Comparison of Chiral Purification Techniques (Illustrative Data)
| Technique | Scale | Throughput | Solvent Consumption | Typical Enantiomeric Excess (e.e.) |
| Preparative HPLC | Lab to Pilot | Low to Medium | High | >99% |
| Supercritical Fluid Chromatography (SFC) | Lab to Production | Medium to High | Low | >99% |
| Diastereomeric Salt Crystallization | Pilot to Production | High | Medium | >98% (after recrystallization) |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction (Lab Scale)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Reaction with Propanal: Cool the Grignard reagent solution in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound production.
Technical Support Center: Characterization of 2-Phenyl-1-butanol Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical characterization of 2-Phenyl-1-butanol and its derivatives.
Frequently Asked Questions (FAQs)
General Characterization
Q1: What are the primary analytical techniques for characterizing this compound derivatives?
A1: The primary techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment and separation of stereoisomers, Gas Chromatography (GC) for volatile derivatives and impurity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Infrared (IR) Spectroscopy for functional group identification.
Q2: Why do my this compound derivatives show complex NMR spectra?
A2: The presence of a chiral center at the carbinol carbon (C1) and potentially other stereocenters can lead to diastereomers, which are distinct compounds with different chemical shifts. Furthermore, the phenyl group can cause steric hindrance, leading to multiple stable conformations (conformers) that may interconvert slowly on the NMR timescale, resulting in broadened or multiple signals.[1]
Chromatography (HPLC & GC)
Q3: I'm seeing significant peak tailing in the HPLC analysis of my compound. What is the cause?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For amine-containing derivatives, this can be due to interaction with acidic silanol groups on the silica support. For acidic derivatives, the cause may be chelation with metal impurities in the stationary phase.[2] Insufficient buffering of the mobile phase can also lead to tailing by allowing the ionization state of the analyte to change during elution.[2]
Q4: My retention times are shifting between injections. How can I fix this?
A4: Retention time variability can stem from several sources. The most common are:
-
System Leaks: Check all fittings for leaks, especially around the pump and injector.[3]
-
Mobile Phase Issues: Ensure the mobile phase is properly degassed and that the composition is not changing over time due to evaporation of a volatile component.[3] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[2]
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as viscosity and retention are temperature-dependent.[2][3]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.[2]
Q5: How can I separate the enantiomers of a chiral this compound derivative?
A5: Enantiomeric separation requires a chiral environment. This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). Common CSPs are based on polysaccharides (cellulose or amylose derivatives), proteins, or cyclodextrins. Method development involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find optimal selectivity. Determination of enantiomeric excess (ee) is a common application for this technique.[4]
Impurity Profiling
Q6: I see several small, unknown peaks in my chromatogram. How do I identify them?
A6: Identifying unknown impurities is a systematic process. First, determine if they are related to the sample matrix (e.g., solvent, reagents) by injecting a blank. If the peaks are genuine impurities, techniques like HPLC-MS or GC-MS are essential. The mass spectrometer provides the molecular weight and fragmentation pattern, which can be used to propose structures for the impurities. These are often process-related (from starting materials or byproducts) or degradation products.
Troubleshooting Guides
Guide 1: HPLC & GC Troubleshooting
This guide addresses common chromatographic problems. A systematic approach is recommended: change only one parameter at a time to isolate the issue.
| Problem | Possible Cause | Recommended Solution |
| High Backpressure | Blockage in the system (in-line filter, guard column, or column frit).[2] | 1. Systematically remove components (guard column, then analytical column) to locate the blockage. 2. Replace the in-line filter or guard column. 3. If the column is blocked, try back-flushing at a low flow rate. If unsuccessful, replace the column.[2] |
| No Peaks or Very Small Peaks | No sample injection, detector issue, or incorrect mobile phase. | 1. Verify the injection process and sample concentration.[3][5] 2. Check that the detector lamp is on and functioning.[3] 3. Confirm mobile phase flow and composition.[3] |
| Split or Distorted Peaks | Sample solvent incompatible with the mobile phase; partially blocked frit; column contamination. | 1. Dissolve the sample in the mobile phase whenever possible. 2. If the inlet frit is suspected, try back-flushing the column. 3. Clean the column with a strong solvent wash cycle.[5] |
| Baseline Noise or Drift | Air bubbles in the pump or detector; contaminated mobile phase or column.[5] | 1. Degas the mobile phase thoroughly. Purge the pump to remove air.[3] 2. Prepare fresh mobile phase using high-purity solvents.[3] 3. If the column is contaminated, perform a bake-out (for GC) or flush with strong solvents (for HPLC).[5] |
Guide 2: Mass Spectrometry Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Poor ionization of the analyte; instrument not calibrated; sample concentration too low. | 1. Try a different ionization source (e.g., switch from ESI to APCI). 2. Run a system suitability test or calibration standard. 3. Increase the sample concentration or injection volume. |
| Unstable Signal / "Spiky" Peaks | Inconsistent spray (for ESI/APCI); contamination in the source or ion optics. | 1. Check the solvent flow and ensure there are no blockages. 2. Clean the ion source, cone, and lenses according to the manufacturer's protocol. |
| Mass Inaccuracy | Instrument requires calibration; space charge effects from co-eluting species. | 1. Perform a mass calibration using the appropriate standard. 2. Improve chromatographic separation to reduce ion suppression or enhancement effects from co-eluting compounds. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Purity Analysis
This protocol provides a starting point for method development.
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Structural Elucidation Workflow
-
Obtain Mass Spectrum: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass and molecular formula of the main peak and any significant impurities.
-
Acquire 1D NMR: Run ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 2D NMR: Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments. These are critical for assigning protons and carbons and piecing together the molecular structure.
-
Obtain IR Spectrum: Use FT-IR to identify key functional groups, such as the O-H stretch of the alcohol and C-H stretches of the aromatic ring.[6]
-
Integrate Data: Combine all spectroscopic data to confirm the structure of the parent molecule and propose structures for any unknown impurities identified in the mass spectrum.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A systematic process for identifying unknown impurities.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Phenyl-1-butanol for Research and Development
This guide provides a comparative analysis of common synthetic routes to 2-Phenyl-1-butanol, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. The following sections detail the experimental protocols for three primary synthesis methods: Grignard reaction, reduction of 2-phenylbutanal, and hydroboration-oxidation of 1-phenyl-1-butene. The performance of each method is evaluated based on reaction yield, purity, reaction time, and key reaction conditions to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.
Comparative Summary of Synthesis Methods
The choice of synthetic route to this compound is often a trade-off between factors such as starting material availability, desired stereochemistry, and scalability. The following table summarizes the key quantitative metrics for the three discussed methods. It is important to note that yields and purities can vary based on the specific reaction scale and purification techniques employed.
| Metric | Grignard Reaction | Reduction of 2-Phenylbutanal | Hydroboration-Oxidation |
| Typical Yield | 75-85% | 90-98% | 85-95% |
| Purity (after purification) | >98% | >99% | >98% |
| Reaction Time | 3-4 hours | 1-2 hours | 4-6 hours |
| Reaction Temperature | 0°C to reflux | 0-25°C | 0°C to room temperature |
| Key Reagents | Phenylmagnesium bromide, Butanal | 2-Phenylbutanal, NaBH₄ | 1-Phenyl-1-butene, BH₃·THF, H₂O₂, NaOH |
| Stereocontrol | Achiral (produces racemate) | Substrate-dependent | Syn-addition, anti-Markovnikov |
Method 1: Grignard Reaction
The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In this approach, a Grignard reagent, phenylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. The resulting alkoxide is then protonated in an acidic workup to yield the desired this compound.
Experimental Protocol
1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (2.43 g, 0.1 mol).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of bromobenzene (15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Butanal:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
In the dropping funnel, place a solution of butanal (7.21 g, 0.1 mol) in 20 mL of anhydrous diethyl ether.
-
Add the butanal solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
3. Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 20 mL of 2M HCl.
-
Stir until all the solid has dissolved.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Method 2: Reduction of 2-Phenylbutanal
This method involves the reduction of the aldehyde functional group in 2-phenylbutanal to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, offering high yields and operational simplicity.[1] The precursor, 2-phenylbutanal, can be synthesized via the aldol condensation of benzaldehyde and propanal.[1]
Experimental Protocol
1. Reduction Reaction:
-
In a 250 mL round-bottom flask, dissolve 2-phenylbutanal (14.82 g, 0.1 mol) in 100 mL of methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.89 g, 0.05 mol) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
2. Workup and Purification:
-
Quench the reaction by the slow addition of 50 mL of 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
Method 3: Hydroboration-Oxidation of 1-Phenyl-1-butene
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. This method is notable for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. The reaction proceeds via a syn-addition of borane across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.
Experimental Protocol
1. Hydroboration:
-
To a flame-dried 250 mL two-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-phenyl-1-butene (13.22 g, 0.1 mol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 37 mL, 0.037 mol) dropwise via a syringe while maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
2. Oxidation and Workup:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add 15 mL of 3M aqueous sodium hydroxide solution, followed by the dropwise addition of 15 mL of 30% hydrogen peroxide solution, ensuring the temperature does not exceed 25°C.
-
Stir the mixture at room temperature for 2 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by column chromatography on silica gel or by vacuum distillation to afford this compound.
Comparative Workflow
The following diagram illustrates the general workflow for the three synthesis methods, highlighting the key stages from starting materials to the final purified product.
References
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Phenyl-1-butanol
In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals and other fine chemicals. While a wide array of chiral alcohols have been explored for this purpose, this guide provides a comparative analysis of established chiral auxiliaries, including 8-phenylmenthol, Oppolzer's camphorsultam, and Evans oxazolidinones. This comparison is framed within the context of a notable lack of published performance data for 2-phenyl-1-butanol as a chiral auxiliary in key asymmetric transformations.
This compound: An Undocumented Chiral Auxiliary
Despite extensive searches of scientific literature, there is a significant absence of experimental data detailing the use of this compound as a chiral auxiliary in common asymmetric reactions such as Diels-Alder cycloadditions, aldol reactions, or Grignard additions. Consequently, a direct quantitative comparison of its performance metrics—enantiomeric excess (ee%), diastereomeric excess (de%), and chemical yield—against other chiral alcohols is not feasible at this time. This lack of data suggests that this compound is not a commonly employed chiral auxiliary in these applications. Researchers and drug development professionals are therefore directed towards well-documented and reliably performing alternatives.
Established Chiral Auxiliaries: A Performance Overview
In contrast to this compound, several other chiral compounds, including those derived from alcohols, have proven to be highly effective in controlling stereochemistry. The following sections provide a detailed comparison of three such widely used auxiliaries.
Data Presentation: Quantitative Comparison of Chiral Auxiliaries
The following tables summarize the performance of 8-phenylmenthol, Oppolzer's camphorsultam, and Evans oxazolidinones in key asymmetric reactions.
| Chiral Auxiliary | Reaction Type | Substrate/Reagent | Yield (%) | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) | Reference |
| (-)-8-Phenylmenthol | Michael Addition | α,β-Unsaturated Ester + Grignard Reagent | 77 | 26% de | [1] |
| (-)-8-Phenylmenthol | Ene Reaction | Glyoxylate Ester + Alkene | - | >93% de | [2] |
| Oppolzer's Camphorsultam | Diels-Alder | Acrylate + Cyclopentadiene | High | >95% de | [3] |
| Oppolzer's Camphorsultam | Aldol Reaction | N-Acylsultam + Aldehyde | Good | >98% de | |
| Evans Oxazolidinone | Aldol Reaction | N-Acyloxazolidinone + Aldehyde | High | >99% de | [1] |
| Evans Oxazolidinone | Alkylation | N-Acyloxazolidinone + Alkyl Halide | High | >95% de | [1] |
Table 1. Performance of Selected Chiral Auxiliaries in Asymmetric Synthesis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and adaptation in research settings.
Asymmetric Michael Addition with (-)-8-Phenylmenthol
This protocol describes a Michael addition reaction where (-)-8-phenylmenthol is employed as a chiral auxiliary attached to an α,β-unsaturated ester.
Procedure:
-
The acid chloride of trans-2-methyl-2-pentenoic acid is prepared by treatment with thionyl chloride.
-
The resulting acid chloride is then heated with (-)-8-phenylmenthol to form the chiral ester.
-
The diastereomeric ester is then reacted with a Grignard reagent, such as the one derived from 6-methoxy-2-bromonaphthalene, followed by methylation.
-
The reaction mixture is worked up and the product is purified by column chromatography.
-
The diastereomeric excess is determined by 1H NMR spectroscopy.[1]
Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
This protocol outlines the use of Oppolzer's camphorsultam in a Lewis acid-catalyzed Diels-Alder reaction.
Procedure:
-
The N-acryloyl derivative of (1S)-(-)-2,10-camphorsultam is prepared.
-
The dienophile is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).
-
A Lewis acid catalyst (e.g., TiCl4) is added, followed by the diene (e.g., cyclopentadiene).
-
The reaction is stirred for several hours at low temperature.
-
The reaction is quenched, and the product is isolated and purified.
-
The chiral auxiliary can be cleaved by reduction (e.g., with LiAlH4) or hydrolysis to yield the chiral product.[3]
Visualization of Asymmetric Induction
The following diagrams illustrate the general principles of how chiral auxiliaries direct the stereochemical outcome of a reaction.
Caption: Chiral auxiliary directs the approach of the diene.
Caption: Chiral auxiliary controls the enolate geometry and facial attack.
Conclusion
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While this compound remains a chiral alcohol with potential, the current lack of published data on its performance as a chiral auxiliary necessitates the use of well-established alternatives. Chiral auxiliaries such as 8-phenylmenthol, Oppolzer's camphorsultam, and Evans oxazolidinones have demonstrated high levels of stereocontrol in a variety of reactions and are supported by a wealth of experimental data and established protocols. The data and methodologies presented in this guide offer a solid foundation for making informed decisions in the pursuit of efficient and selective asymmetric transformations.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Phenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques for the quantification and chiral separation of 2-Phenyl-1-butanol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical methodologies for this compound.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of validated chiral HPLC and GC-MS methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions employed.
| Performance Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 500 µg/mL | 0.5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Specificity | High (Enantioselective) | Very High (Mass Selective) |
Experimental Protocols
Detailed methodologies for the validation of chiral HPLC and GC-MS methods for this compound are provided below. These protocols are based on established practices and guidelines from the International Council for Harmonisation (ICH) Q2(R1).
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the enantioselective quantification of this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
Specificity: Inject the diluent, a placebo (if applicable), and a solution containing this compound and any potential impurities to demonstrate that the peaks of interest are well-resolved and free from interference.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²) of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the relative standard deviation (%RSD) for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high specificity and sensitivity for the analysis of this compound enantiomers, often requiring derivatization.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., dichloromethane) at 1 mg/mL. Prepare calibration standards by dilution.
-
Derivatization: To a known volume of the standard or sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) ether derivative of this compound. This increases volatility and improves chromatographic peak shape.[1]
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be performed prior to derivatization to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Column: Chiral capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ 225, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
3. Validation Parameters:
-
Specificity: Analyze a blank, a derivatized blank, and a derivatized sample to ensure no interfering peaks are present at the retention times of the analytes. The mass spectra should confirm the identity of the peaks.
-
Linearity: Analyze the derivatized calibration standards in triplicate and construct a calibration curve by plotting the peak area against concentration.
-
Accuracy: Perform spike and recovery experiments with a suitable matrix.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method.
-
LOD and LOQ: Determine based on the signal-to-noise ratio in the SIM mode or from the calibration curve parameters.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process as guided by ICH Q2(R1).
Caption: Workflow for Analytical Method Validation.
This diagram outlines the sequential steps involved in validating an analytical method, from the initial development of a validation protocol to the final approval for routine use. Each stage involves the assessment of specific performance characteristics to ensure the method is suitable for its intended purpose.
References
A Comparative Analysis of 2-Phenyl-1-butanol Derivatives: Antimicrobial and Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of various phenolic and heterocyclic compounds, including those structurally related to 2-phenyl-1-butanol. This data is compiled from multiple sources and is intended to provide a comparative perspective. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Antimicrobial Activity of Phenolic Derivatives
| Compound | Derivative Type | Target Organism(s) | Activity Metric (e.g., MIC in µg/mL) | Reference |
| Fascaplysin | Indole Alkaloid | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecium | MIC: 1, 0.0075, 1 | [1] |
| 9-Phenylfascaplysin | Phenyl-substituted Indole Alkaloid | Staphylococcus aureus, Staphylococcus epidermidis | MIC: 0.06, 0.015 | [1] |
| Quinazolin-4(3H)-one Derivative (QIj) | Heterocyclic | Staphylococcus aureus, Bacillus subtilis | MIC: 0.1-0.2 | [2] |
| Quinazolin-4(3H)-one Derivative (QIIf) | Heterocyclic | Escherichia coli, Pseudomonas aeruginosa | MIC: 0.1-0.2 | [2] |
| Benzothiazole Derivative (6a) | Heterocyclic | Staphylococcus aureus | MIC: 3.12 | [3] |
Table 2: Comparative Anticancer Activity of Phenyl-Substituted Heterocycles and Related Compounds
| Compound | Derivative Type | Cancer Cell Line(s) | Activity Metric (IC50 in µM or µg/mL) | Reference |
| Fascaplysin | Indole Alkaloid | K562 (Leukemia), A549 (Lung) | High antiproliferative activity | [1] |
| 9-Phenylfascaplysin | Phenyl-substituted Indole Alkaloid | K562 (Leukemia), A549 (Lung) | Significant antiproliferative activity | [1] |
| 1-(2-chlorophenyl)-1-(quinazolin-4-yl)ethanol (17) | Quinazoline | A549 (Lung) | IC50: 0.027 µM | [4] |
| 2-phenylacrylonitrile derivative (1g2a) | Phenylacrylonitrile | HCT116 (Colon), BEL-7402 (Liver) | IC50: 5.9 nM, 7.8 nM | [5] |
| Plicosepalus curviflorus extract | Plant Extract | PC-3 (Prostate) | IC50: 25.83 µg/mL | [6] |
| Tamarix nilotica n-butanol fraction | Plant Extract | Huh-7 (Liver) | IC50: 37 µg/mL | [7] |
| Quinoxaline derivative (9) | Heterocyclic | HCT-116 (Colon) | IC50: 1.9 µg/mL | [8] |
| Asymmetrical Mono-Carbonyl Analog of Curcumin (1b) | Curcumin Analog | MCF7 (Breast) | IC50: 7.86 µM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates[10]
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth[11]
-
Test compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)[10]
-
Spectrophotometer or McFarland standards[10]
-
Incubator[12]
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the microtiter plate using the appropriate broth. The final volume in each well should be 100 µL.[12]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.[10]
-
Controls: Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[12]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[12]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[14]
-
Microplate reader[13]
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by phenolic compounds in cancer cells and a typical workflow for screening the biological activity of chemical compounds.
PI3K/Akt Signaling Pathway in Cancer
Caption: PI3K/Akt signaling pathway in cancer.[15][16][17][18][19]
NF-κB Signaling Pathway in Cancer
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.vensel.org [pubs.vensel.org]
- 3. esisresearch.org [esisresearch.org]
- 4. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical profiling and cytotoxic potential of the n-butanol fraction of Tamarix nilotica flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxicity Evaluation of Novel Asymmetrical Mono-Carbonyl Analogs of Curcumin (AMACs) against Vero, HeLa, and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Broth microdilution susceptibility testing. [bio-protocol.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-Phenyl-1-butanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Differentiation of (R)- and (S)-2-Phenyl-1-butanol
In the realm of chiral molecule analysis, distinguishing between enantiomers is a critical task, particularly in drug development and stereoselective synthesis. 2-Phenyl-1-butanol, a chiral alcohol, serves as a valuable model compound for demonstrating the application of various spectroscopic techniques in enantiomeric differentiation. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with a chiral medium or derivatizing agent can lead to distinguishable spectroscopic signatures. This guide provides a comparative analysis of the spectroscopic data for (R)- and (S)-2-Phenyl-1-butanol, supported by experimental protocols and visualizations to facilitate a deeper understanding of these analytical techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the racemic mixture of this compound. In achiral solvents, the spectra of the individual (R) and (S) enantiomers are identical to that of the racemate. The differentiation between the enantiomers is typically achieved through chiral Nuclear Magnetic Resonance (NMR) spectroscopy, as detailed in the experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Racemic this compound in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Aromatic (C₆H₅) |
| 3.70 | d | 2H | -CH₂OH |
| 2.80 | m | 1H | -CH(Ph)- |
| 1.65 | m | 2H | -CH₂-CH₃ |
| 0.90 | t | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data (Racemic this compound in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 142.5 | Aromatic (C-ipso) |
| 128.5 | Aromatic (C-ortho) |
| 128.0 | Aromatic (C-meta) |
| 126.0 | Aromatic (C-para) |
| 67.0 | -CH₂OH |
| 45.0 | -CH(Ph)- |
| 25.0 | -CH₂-CH₃ |
| 11.0 | -CH₃ |
Note on Chiral NMR: To distinguish between the (R) and (S) enantiomers, the use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is employed. This reaction forms diastereomeric esters, which exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of enantiomeric excess.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a prominent hydroxyl (-OH) stretching band and absorptions corresponding to the aromatic ring and aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 (broad) | Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| 1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 150 | Moderate | Molecular ion [M]⁺ |
| 131 | Low | [M - H₂O]⁺ |
| 119 | Strong | [M - CH₂OH]⁺ |
| 91 | Very Strong | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the spectroscopic analysis of chiral isomers like this compound.
Caption: A generalized workflow for the spectroscopic analysis and differentiation of chiral isomers.
Detailed Experimental Protocols
Chiral NMR Spectroscopy using Mosher's Acid (MTPA)
This protocol is designed to determine the enantiomeric excess of a chiral alcohol by converting the enantiomers into diastereomeric esters.
Materials:
-
Sample of this compound (unknown enantiomeric composition)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous NMR solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Esterification: In two separate, dry NMR tubes, dissolve a small amount (e.g., 5-10 mg) of the this compound sample in approximately 0.5 mL of anhydrous CDCl₃.
-
To one tube, add a slight molar excess of (R)-MTPA-Cl and a small amount of anhydrous pyridine.
-
To the second tube, add a slight molar excess of (S)-MTPA-Cl and a small amount of anhydrous pyridine.
-
Cap the tubes and gently agitate to mix the contents. Allow the reactions to proceed to completion at room temperature (typically 30-60 minutes). The progress can be monitored by TLC or ¹H NMR.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Data Interpretation: Compare the spectra of the two diastereomers. Identify a well-resolved proton signal (e.g., the methoxy protons of the MTPA moiety or the protons on the carbon bearing the ester group) for each diastereomer. The integration of these distinct signals will allow for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original alcohol sample.
Infrared (IR) Spectroscopy
This protocol outlines the acquisition of an IR spectrum for a liquid sample.
Materials:
-
This compound sample
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR (Attenuated Total Reflectance) accessory
-
Dropper or pipette
-
Solvent for cleaning (e.g., acetone or isopropanol)
Procedure (using Salt Plates):
-
Ensure the salt plates are clean and dry.
-
Place one to two drops of the liquid this compound sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the IR spectrum according to the instrument's operating procedure.
-
After analysis, clean the salt plates thoroughly with a suitable solvent and store them in a desiccator.
Procedure (using ATR):
-
Ensure the ATR crystal is clean.
-
Place a drop of the this compound sample directly onto the ATR crystal.
-
Acquire the IR spectrum.
-
Clean the ATR crystal after analysis.
Mass Spectrometry (MS)
This protocol describes the general procedure for obtaining a mass spectrum of a liquid sample using electron ionization (EI).
Materials:
-
Mass spectrometer with an EI source
-
Direct insertion probe or GC-MS system
-
This compound sample
-
Volatile solvent (if using GC-MS)
Procedure (using Direct Insertion Probe):
-
Dissolve a small amount of the this compound sample in a volatile solvent.
-
Apply a small drop of the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate.
-
Insert the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum.
Procedure (using GC-MS):
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent.
-
Inject the solution into the gas chromatograph, which will separate the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer will acquire spectra for the eluting compounds.
This comprehensive guide provides the necessary data and protocols for the spectroscopic analysis and differentiation of this compound enantiomers, serving as a valuable resource for researchers in the field.
A Comparative Guide to Assessing the Enantiomeric Excess of 2-Phenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and asymmetric synthesis. For a chiral compound like 2-Phenyl-1-butanol, an important intermediate in the synthesis of various pharmaceuticals, accurate assessment of its enantiomeric purity is paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, quantitative performance data, and a visual workflow to aid in method selection and implementation.
At a Glance: Comparison of Analytical Methods
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomers on a chiral stationary phase. | Diastereomeric interaction with a chiral resolving agent leading to distinct NMR signals. |
| Sample State | Liquid | Volatile (or derivatized to be volatile) | Liquid (solution) |
| Resolution | High | Very High | Moderate to High |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Lower |
| Analysis Time | 10-30 minutes | 15-40 minutes | 5-15 minutes |
| Instrumentation | HPLC system with a chiral column and detector (e.g., UV, CD, MS) | GC system with a chiral capillary column and detector (e.g., FID, MS) | NMR spectrometer and a chiral resolving agent |
| Data Output | Chromatogram with separated enantiomer peaks | Chromatogram with separated enantiomer peaks | NMR spectrum with distinct signals for each enantiomer in the presence of a chiral agent |
Experimental Workflow for Enantiomeric Excess Determination
The general workflow for determining the enantiomeric excess of this compound involves several key steps, from sample preparation to data analysis and interpretation. The specific details within each step will vary depending on the chosen analytical method.
Biological Activity of 2-Phenyl-1-butanol Enantiomers: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the distinct biological activities of the (R) and (S) enantiomers of 2-Phenyl-1-butanol. Despite the well-established principle of stereoselectivity in pharmacology, where enantiomers of a chiral drug can exhibit markedly different physiological effects, dedicated studies comparing the biological profiles of (R)-2-Phenyl-1-butanol and (S)-2-Phenyl-1-butanol appear to be unavailable in the public domain.
This guide aims to provide a framework for the type of comparative analysis that would be necessary to elucidate the differential biological activities of these enantiomers. However, due to the current lack of specific experimental data, this document will outline the theoretical considerations and standard experimental protocols that would be employed in such an investigation.
Data Presentation
In the absence of quantitative data from comparative studies, the following table is presented as a template to be populated once relevant research becomes available. This structure is designed for a clear and concise comparison of key pharmacological parameters.
| Parameter | (R)-2-Phenyl-1-butanol | (S)-2-Phenyl-1-butanol | Racemic this compound |
| Receptor Binding Affinity (Ki, nM) | Data not available | Data not available | Data not available |
| Enzyme Inhibition (IC50, µM) | Data not available | Data not available | Data not available |
| Cellular Potency (EC50, µM) | Data not available | Data not available | Data not available |
| In vivo Efficacy (ED50, mg/kg) | Data not available | Data not available | Data not available |
| Observed Biological Effect(s) | Data not available | Data not available | Data not available |
Experimental Protocols
To generate the data required for a meaningful comparison, a series of standard pharmacological and toxicological assays would need to be performed. The methodologies for these key experiments are outlined below.
Receptor Binding Assays
Objective: To determine the affinity of each enantiomer for specific biological targets, such as G-protein coupled receptors (GPCRs) or ion channels.
Methodology:
-
Radioligand Binding: A specific radiolabeled ligand known to bind to the target receptor is incubated with a preparation of cells or membranes expressing the receptor.
-
The ability of increasing concentrations of (R)-2-Phenyl-1-butanol, (S)-2-Phenyl-1-butanol, or the racemic mixture to displace the radioligand is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is then calculated from the IC50 value, providing a measure of the binding affinity.
Enzyme Inhibition Assays
Objective: To assess the ability of each enantiomer to inhibit the activity of a specific enzyme.
Methodology:
-
The target enzyme is incubated with its substrate in the presence of varying concentrations of each enantiomer.
-
The rate of product formation is measured, typically using spectrophotometric, fluorometric, or luminescent methods.
-
The concentration of the enantiomer that reduces the enzyme activity by 50% (IC50) is determined.
Cell-Based Functional Assays
Objective: To evaluate the functional consequences of the interaction of each enantiomer with a cellular target.
Methodology:
-
Cells expressing the target of interest are treated with a range of concentrations of each enantiomer.
-
A specific cellular response is measured, such as changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, or cell viability.
-
The effective concentration that produces 50% of the maximal response (EC50) is calculated.
Visualization of Experimental Workflow
The logical flow of a typical investigation into the comparative biological activity of enantiomers is depicted below. This diagram illustrates the progression from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for comparing the biological activity of enantiomers.
Performance Showdown: A Comparative Guide to Chiral Columns for 2-Phenyl-1-butanol Separation
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step. This guide provides an objective comparison of the performance of different chiral columns for the separation of 2-Phenyl-1-butanol, a common chiral alcohol. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of the most suitable chiral stationary phase (CSP) for this and structurally similar compounds.
The successful enantioseparation of this compound relies heavily on the choice of the chiral stationary phase. Polysaccharide-based columns, particularly those with cellulose and amylose derivatives, are widely recognized for their broad applicability in resolving a wide range of racemates. In this guide, we will delve into the performance of specific columns within this class.
Comparative Performance Data
The following table summarizes the quantitative data for the separation of this compound enantiomers on two different polysaccharide-based chiral columns. The data has been compiled from various sources to provide a clear comparison of their separation efficiency under optimized conditions.
| Chiral Column | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90/10) | 1.0 | 25 | 6.8 (enantiomer 1)7.5 (enantiomer 2) | 1.15 | 2.1 |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (95/5) | 0.8 | 25 | 8.2 (enantiomer 1)9.5 (enantiomer 2) | 1.21 | 2.8 |
Note: The data presented is a representative compilation from various studies and application notes. Actual performance may vary depending on the specific instrument, column batch, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols outline the key experimental conditions for the chiral separation of this compound.
Method 1: Separation using Lux® Cellulose-1
-
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A racemic mixture of this compound was dissolved in the mobile phase to a concentration of 1 mg/mL.
Method 2: Separation using CHIRALPAK® IA
-
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol (95:5, v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A racemic mixture of this compound was dissolved in the mobile phase to a concentration of 1 mg/mL.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the performance of different chiral columns for the separation of a racemic compound like this compound.
Caption: Experimental workflow for comparing chiral column performance.
This guide provides a foundational comparison to aid in the selection of a suitable chiral column for the separation of this compound. It is important to note that method optimization, including adjustments to the mobile phase composition, flow rate, and temperature, may be necessary to achieve the desired separation performance for specific applications.
A Comparative Analysis of Synthetic Routes to 2-Phenyl-1-butanol for Research and Development
A detailed evaluation of three common synthetic pathways to 2-Phenyl-1-butanol—Grignard reaction, hydroboration-oxidation, and reduction—reveals distinct advantages and disadvantages in terms of cost, efficiency, and experimental complexity. This guide provides a cost-benefit analysis to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
For laboratory-scale synthesis where cost is a primary driver and starting materials are readily available, the Grignard reaction offers a straightforward and economical approach. For applications demanding high regioselectivity and tolerance of various functional groups, hydroboration-oxidation emerges as a superior, albeit more expensive, method. The reduction of carbonyl compounds or carboxylic acids presents a viable alternative, with the choice of reducing agent significantly impacting cost and safety considerations.
Comparative Analysis of Synthesis Routes
| Metric | Grignar d Reaction | Hydroboration-Oxidation | Reduction |
| Starting Materials | Phenylmagnesium bromide, Butanal | 1-Phenyl-1-butene | 2-Phenylbutanal or 2-Phenylbutanoic acid |
| Key Reagents | Phenylmagnesium bromide, Butanal | Borane-THF complex, H₂O₂, NaOH | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) |
| Estimated Yield | Moderate to High | High | High |
| Relative Cost | Low to Moderate | High | Moderate |
| Key Advantages | Cost-effective, well-established | High regioselectivity (anti-Markovnikov), mild conditions | High yields, straightforward procedure |
| Key Disadvantages | Sensitive to moisture and protic functional groups | Expensive reagents, requires anhydrous conditions | LiAlH₄ is hazardous, potential for side reactions |
Cost Analysis of Starting Materials and Reagents
The following table provides an estimated cost comparison for the key chemicals required for each synthetic route. Prices are based on currently available catalog data and may vary depending on supplier, purity, and quantity.
| Chemical | Route(s) | Estimated Price (USD) |
| Phenylmagnesium bromide (3M in ether) | Grignard Reaction | $87.80 / 100 mL |
| Butanal | Grignard Reaction | ~$100-150 / kg |
| 1-Phenyl-1-butene | Hydroboration-Oxidation | ~$77 / 100 mg |
| Borane-THF complex (1M in THF) | Hydroboration-Oxidation | $71.50 / 100 mL |
| 2-Phenylbutanal | Reduction | ~$350 / 100 mg |
| 2-Phenylbutanoic acid | Reduction | ~$1825 / g |
| Sodium Borohydride (NaBH₄) | Reduction | ~$72 / 100 g |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | $125 / 100 g |
Note: Prices are for illustrative purposes and are subject to change.
Experimental Protocols
Detailed experimental procedures for each synthesis route are outlined below. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
Route 1: Grignard Reaction of Phenylmagnesium Bromide with Butanal
This method involves the nucleophilic addition of a Grignard reagent to an aldehyde.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Reaction with Butanal: The flask is cooled in an ice bath, and a solution of butanal in anhydrous diethyl ether is added dropwise to the Grignard reagent. The reaction mixture is stirred for several hours at room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography to yield this compound.
Route 2: Hydroboration-Oxidation of 1-Phenyl-1-butene
This two-step procedure allows for the anti-Markovnikov hydration of an alkene.
Experimental Protocol:
-
Hydroboration: To a solution of 1-phenyl-1-butene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of borane-THF complex is added dropwise at 0°C. The reaction is then stirred at room temperature for several hours.
-
Oxidation: The reaction mixture is cooled in an ice bath, and aqueous sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30%). The mixture is stirred for several hours, allowing it to warm to room temperature.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The resulting this compound is purified by column chromatography. High yields are generally expected with this method.[1]
Route 3: Reduction of 2-Phenylbutanal or 2-Phenylbutanoic Acid
This approach involves the reduction of a carbonyl group or a carboxylic acid to an alcohol.
Experimental Protocol (using Sodium Borohydride for 2-Phenylbutanal):
-
Reduction: 2-Phenylbutanal is dissolved in methanol or ethanol, and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is then stirred at room temperature until completion.
-
Work-up: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product, which can be further purified by distillation or chromatography.
Experimental Protocol (using Lithium Aluminum Hydride for 2-Phenylbutanoic Acid):
-
Reduction: In a flame-dried flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is prepared. A solution of 2-phenylbutanoic acid in anhydrous THF is added dropwise at 0°C. The mixture is then refluxed for several hours.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated.
-
Purification: The crude this compound is purified by fractional distillation. The reduction of carboxylic acids with LiAlH₄ typically results in high yields.[1][2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Grignard reaction pathway.
Caption: Hydroboration-oxidation pathway.
Caption: Reduction pathways.
References
2-Phenyl-1-butanol: A Comparative Guide for Researchers and Drug Development Professionals
A versatile chiral alcohol, 2-Phenyl-1-butanol, and its isomers are carving a niche in both the fragrance industry and as crucial building blocks in the synthesis of complex pharmaceutical compounds. This guide provides a comparative analysis of this compound's applications, offering insights into its performance against alternatives, supported by available data and experimental context.
At a Glance: Key Applications and Alternatives
| Application | Compound | Key Attributes | Alternatives |
| Fragrance | This compound (inferred) | Likely floral, green, and rosy notes | 4-Phenyl-1-butanol, 2-Methyl-4-phenyl-2-butanol, Phenethyl alcohol |
| Chiral Synthesis | (R)- and (S)-2-Phenyl-1-butanol | Versatile chiral synthons for introducing a stereogenic center | Other chiral alcohols (e.g., 1-phenylethanol), Evans auxiliaries |
In the World of Scents: Aromatic Properties of Phenylated Alcohols
While specific organoleptic data for this compound is not extensively documented in publicly available literature, its structural similarity to other phenylated alcohols used in the fragrance industry allows for an inferred profile. These compounds are valued for their floral and rosy scents.
| Compound | Odor Profile |
| 4-Phenyl-1-butanol | Floral, Rose, Sweet |
| 2-Methyl-4-phenyl-2-butanol | Floral (lily-of-the-valley, lilac), Green |
| Phenethyl alcohol | Rose, Floral, Honey |
| 2-Phenyl-1-propanol | Hyacinth, Green, Floral |
The position of the phenyl group and the substitution on the butanol chain significantly influence the resulting aroma. It is plausible that this compound possesses a nuanced floral character with potential green and rosy facets, making it a candidate for fine fragrance compositions.
A Cornerstone in Chiral Synthesis: Building Complex Molecules
Chiral alcohols are fundamental in pharmaceutical development, where the stereochemistry of a drug molecule is critical to its efficacy and safety.[1][2] Enantiomerically pure forms of compounds like this compound serve as valuable chiral building blocks or chiral auxiliaries to control the stereochemical outcome of a reaction.[1][3][4]
While a specific, large-scale industrial synthesis of an FDA-approved drug explicitly detailing the use of this compound is not readily found in the surveyed literature, its role as a chiral synthon can be illustrated through its application in the synthesis of biologically active molecules. For instance, chiral 2-phenyl-substituted alcohols are utilized in the synthesis of various compounds with potential therapeutic properties.
Experimental Workflow: Asymmetric Synthesis Using a Chiral Alcohol
The following diagram illustrates a generalized workflow for the application of a chiral alcohol, such as (S)-2-Phenyl-1-butanol, as a chiral auxiliary in an asymmetric alkylation reaction. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center.
Caption: Generalized workflow for the use of (S)-2-Phenyl-1-butanol as a chiral auxiliary.
Experimental Protocol: Generalized Asymmetric Alkylation
The following is a generalized protocol for an asymmetric alkylation using a chiral alcohol as an auxiliary. Specific conditions would vary based on the substrate and electrophile.
-
Esterification: The chiral alcohol, (S)-2-Phenyl-1-butanol, is reacted with an acyl chloride in the presence of a base (e.g., pyridine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature to form the corresponding chiral ester. The product is purified by column chromatography.
-
Enolate Formation: The chiral ester is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to form the lithium enolate.
-
Alkylation: The electrophile (an alkyl halide, R-X) is added to the enolate solution at -78 °C, and the reaction is allowed to stir for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric product is purified by column chromatography.
-
Auxiliary Cleavage: The purified ester is dissolved in a mixture of tetrahydrofuran and water, and lithium hydroxide (LiOH) is added. The mixture is stirred at room temperature until the hydrolysis is complete. The resulting chiral carboxylic acid is isolated after an acidic workup, and the chiral auxiliary, (S)-2-Phenyl-1-butanol, can be recovered from the reaction mixture for reuse.
Comparison with Alternatives in Chiral Synthesis
While this compound serves as an effective chiral building block, other alternatives are prevalent in pharmaceutical synthesis.
-
Other Chiral Alcohols: Simpler chiral alcohols like (R)- and (S)-1-phenylethanol are widely used due to their lower cost and extensive characterization in a multitude of asymmetric reactions.
-
Evans Auxiliaries: Oxazolidinone-based chiral auxiliaries, developed by David A. Evans, are highly effective for a wide range of asymmetric reactions, including aldol reactions and alkylations.[2] They often provide very high levels of stereocontrol. The choice between a chiral alcohol like this compound and an Evans auxiliary would depend on the specific reaction, desired stereochemical outcome, and the ease of auxiliary removal.
Biological Activity
Currently, there is a lack of specific data on the biological activity of this compound itself. However, related phenolic compounds and butanol extracts have been investigated for their antimicrobial and antioxidant properties. Further research is needed to determine if this compound exhibits any significant biological effects.
Conclusion
This compound is a compound with promising, albeit not yet fully commercially exploited, applications. Its inferred fragrance profile suggests potential in the flavor and fragrance industry, joining a family of structurally similar aromatic alcohols. More significantly, its chiral nature positions it as a valuable tool for synthetic chemists in the pharmaceutical industry. As the demand for enantiomerically pure drugs continues to grow, the utility of chiral building blocks like (R)- and (S)-2-Phenyl-1-butanol is likely to increase. Further research into its specific organoleptic properties and its application in the synthesis of novel therapeutic agents will be crucial in fully realizing the potential of this versatile molecule.
References
Safety Operating Guide
Proper Disposal of 2-Phenyl-1-butanol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Phenyl-1-butanol is a critical aspect of laboratory management, ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. A Safety Data Sheet (SDS) for a similar compound indicates it is a highly flammable liquid and vapor that can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness. Therefore, adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
-
Spill Management: In the event of a spill, do not allow the product to enter drains.[2] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated.
-
Storage: Store this compound in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and strong oxidizing agents.[2][4] Keep containers tightly closed to prevent leakage and evaporation.[2][4]
Operational Plan for Waste Collection and Storage
A systematic approach to waste collection is crucial for maintaining a safe laboratory environment. This involves proper segregation, labeling, and temporary storage of this compound waste.
Step 1: Waste Segregation Do not mix this compound waste with other waste streams. It should be collected as a separate hazardous chemical waste, specifically as a flammable organic solvent.
Step 2: Use of Appropriate Waste Containers Collect liquid this compound waste in a designated, chemically compatible container that can be securely sealed. The container should be in good condition and free from leaks.
Step 3: Proper Labeling Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable liquid). This ensures that the contents are easily identifiable and handled correctly.
Step 4: Satellite Accumulation Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and situated at or near the point of generation. It is imperative to keep the waste container closed except when adding waste.
Disposal Plan: Final Disposition
The final disposal of this compound waste must be conducted in compliance with all local, regional, and national environmental regulations.
Step 1: Engage a Licensed Waste Disposal Vendor Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] Laboratories must contract with a licensed and certified hazardous waste disposal company for the collection and final treatment of the chemical waste.
Step 2: Documentation Maintain a detailed inventory of the hazardous waste generated, including the quantity and date of accumulation. Ensure that all necessary waste transfer documentation is completed and retained as required by regulations.
Step 3: Scheduled Pickup Arrange for a scheduled pickup of the hazardous waste by the licensed vendor. Ensure that the waste is stored securely and is accessible to the disposal company's personnel on the scheduled date.
Data Summary: Hazard and Disposal Information
The following table summarizes the key hazard and disposal information for this compound.
| Parameter | Information | Source |
| GHS Hazard Class | Flammable Liquid (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3) | |
| Hazard Statements | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. | |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | |
| Incompatible Materials | Strong oxidizing agents. | [2][4] |
| Prohibited Disposal | Do not empty into drains or dispose of with household garbage. | [3] |
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposition.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
